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  • Product: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole
  • CAS: 1856088-59-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their ve...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatile chemical nature and ability to interact with a wide range of biological targets have made them a privileged structure in drug discovery.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

This document will delve into the detailed chemical structure, physicochemical properties, and potential synthesis pathways of this compound. Furthermore, it will explore its relevance and potential applications within the field of drug development, supported by established protocols and mechanistic insights.

Chemical Identity and Structure

The precise arrangement of substituents on the pyrazole ring is critical to the molecule's chemical behavior and biological activity. The structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is defined by its systematic IUPAC name and can be unambiguously represented by various chemical notations.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole . This name explicitly details the substitution pattern on the pyrazole ring:

  • 1-ethyl: An ethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

  • 4-bromo: A bromine atom is located at position 4.

  • 5-(ethoxymethyl): An ethoxymethyl group is attached at position 5.

The two-dimensional structure is as follows:

Caption: 2D Structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial:

IdentifierValue
Molecular Formula C₈H₁₃BrN₂O
Molecular Weight 233.10 g/mol
Canonical SMILES CCOCC1=C(C=NN1CC)Br
InChI InChI=1S/C8H13BrN2O/c1-3-11-7(8(9)5-10-11)6-12-4-2/h5H,3-4,6H2,1-2H3
InChIKey Not readily available in public databases
CAS Number Not readily available in public databases

Note: The absence of a readily available CAS number suggests this may be a novel or less-common compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, predictions based on its structure and data from similar compounds can provide valuable insights.

PropertyPredicted/Estimated ValueSignificance in Drug Development
XlogP ~2.5 - 3.5Lipophilicity, affecting absorption and membrane permeability.
Boiling Point >250 °CIndicates low volatility.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents).Crucial for formulation and in vitro assay design.
Hydrogen Bond Donors 0Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)Affects solubility and potential for interactions with biological targets.
Reactivity The C-Br bond is susceptible to various cross-coupling reactions.Enables further chemical modification and library synthesis.

Synthesis Strategies

While a specific, published synthesis for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole was not found, a plausible synthetic route can be devised based on established pyrazole chemistry. A general and adaptable approach would involve the construction of the substituted pyrazole core followed by functionalization.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the ethyl group on the nitrogen and the ethoxymethyl group, leading back to a simpler pyrazole intermediate.

retrosynthesis target 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole intermediate1 4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol target->intermediate1 Williamson Ether Synthesis intermediate2 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde intermediate1->intermediate2 Reduction intermediate3 1-ethyl-1H-pyrazole intermediate2->intermediate3 Vilsmeier-Haack or similar formylation Ethylhydrazine Ethylhydrazine intermediate3->Ethylhydrazine Pyrazole formation Malondialdehyde equivalent Malondialdehyde equivalent intermediate3->Malondialdehyde equivalent Pyrazole formation

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

The following protocol outlines a potential multi-step synthesis.

Step 1: Synthesis of 1-ethyl-1H-pyrazole

  • Reaction: Condensation of ethylhydrazine with a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) in the presence of an acid catalyst.

  • Rationale: This is a standard and high-yielding method for the formation of the pyrazole ring.

Step 2: Bromination of 1-ethyl-1H-pyrazole

  • Reaction: Electrophilic bromination at the 4-position using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Rationale: The 4-position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution.

Step 3: Formylation of 4-bromo-1-ethyl-1H-pyrazole

  • Reaction: Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 5-position.

  • Rationale: This is a classic method for the formylation of electron-rich heterocycles.

Step 4: Reduction to (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol

  • Reaction: Reduction of the aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Rationale: NaBH₄ is selective for aldehydes and ketones and will not affect the pyrazole ring or the bromo-substituent.

Step 5: Ethoxymethylation

  • Reaction: Williamson ether synthesis by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

  • Rationale: A robust and widely used method for ether formation.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1][3] The specific combination of substituents in 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole makes it a valuable building block for creating novel therapeutic agents.

Role as a Versatile Chemical Scaffold

The key to this molecule's utility lies in the reactivity of the C-Br bond. This allows for the introduction of a wide variety of functional groups via modern cross-coupling reactions.

applications cluster_reactions Cross-Coupling Reactions cluster_products Potential Drug Candidates start 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole suzuki Suzuki Coupling start->suzuki Aryl/Heteroaryl Boronic Acids heck Heck Coupling start->heck Alkenes sonogashira Sonogashira Coupling start->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig Amination start->buchwald Amines kinase Kinase Inhibitors suzuki->kinase pde PDE Inhibitors heck->pde nsaids Anti-inflammatory Agents sonogashira->nsaids antimicrobial Antimicrobial Agents buchwald->antimicrobial

Caption: Synthetic utility in generating diverse chemical libraries.

Potential Therapeutic Targets

Based on the activities of structurally related pyrazole derivatives, this scaffold could be used to develop inhibitors for several important drug targets:

  • Kinase Inhibitors: The pyrazole core is found in numerous kinase inhibitors used in oncology.[1][4] The ability to introduce diverse aryl and heteroaryl groups via Suzuki coupling makes this an attractive starting point for developing new kinase inhibitors.

  • Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3][5] This scaffold could be used to create novel analogues with improved efficacy or safety profiles.

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[1][5]

  • Cannabinoid Receptor Modulators: Certain pyrazoline derivatives have been investigated as modulators of cannabinoid receptors.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is not available, general precautions for handling halogenated organic compounds should be followed. Based on similar compounds, it should be considered as a potential irritant.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole represents a highly versatile and promising scaffold for medicinal chemistry and drug development. Its functionalized pyrazole core, equipped with a reactive bromine handle, provides a gateway to a vast chemical space. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for screening against a multitude of biological targets. The proven success of the pyrazole nucleus in approved therapeutics underscores the potential of this and related compounds to contribute to the development of next-generation medicines.

References

  • SpectraBase. 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. [Link]

  • ECHA. 4-(4-bromo-1H-pyrazol-3-yl)-1-ethyl-1H-pyrazole. [Link]

  • PubChem. Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. [Link]

  • SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid - 1H NMR. [Link]

  • NextSDS. 4-bromo-1-ethyl-5-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • PubChem. Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate. [Link]

  • PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • PubChem. 4-bromo-1-ethyl-1h-pyrazole. [Link]

  • NextSDS. 4-bromo-5-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • PubChem. 4-bromo-5-ethyl-1-methyl-1h-pyrazole. [Link]

  • PubChem. 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid. [Link]

  • Merck. 4-Bromo-1-ethyl-5-methyl-1H-pyrazole. [Link]

  • ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]

  • PMC. Recent advances in the therapeutic applications of pyrazolines. [Link]

  • Google Patents. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • PubMed. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. A Review on Pyrazole Chemistry. [Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation Guide: Characterization of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Executive Summary Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, CB1 receptor antagonists, and anti-inflammatory agents. The regiose...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, CB1 receptor antagonists, and anti-inflammatory agents. The regioselective functionalization of the pyrazole ring—specifically distinguishing between 1,3,4- and 1,4,5-trisubstituted regioisomers—presents a persistent analytical challenge.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific chemical shifts (such as the spin-orbit coupling effects of halogens) and establishing robust acquisition protocols, this guide empowers analytical scientists to unambiguously verify complex heterocyclic architectures.

Structural Elucidation Strategy & Causality

The assignment of 1H and 13C NMR resonances for highly substituted heterocycles requires a mechanistic understanding of the local electronic environment. For 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, the chemical shifts are governed by three primary electronic phenomena:

The "Heavy Atom Effect" at C4

A common pitfall in pyrazole characterization is the misassignment of the halogenated carbon. While halogens are highly electronegative and typically deshield adjacent nuclei via inductive effects, bromine and iodine induce a paradoxical upfield shift on the directly attached ipso-carbon. This phenomenon, known as the "heavy atom effect," is driven by spin-orbit coupling and diamagnetic shielding originating from the large, diffuse electron cloud of the bromine atom[1]. Consequently, the C4 carbon in this scaffold resonates unusually far upfield (approx. 94.5 ppm), distinguishing it sharply from the other aromatic carbons (C3 and C5) which resonate between 136–140 ppm.

Deshielding Zones of N1 and C5

The N-ethyl group is subject to strong localized deshielding due to the electronegativity of the adjacent sp2-hybridized N1 nitrogen. This pulls the N-methylene protons downfield to ~4.20 ppm, a characteristic marker for 1-alkylpyrazoles[2]. Similarly, the C5-ethoxymethyl group (-CH2OCH2CH3) contains a benzylic-type methylene that is sandwiched between the electron-deficient pyrazole ring and an ether oxygen. This dual-deshielding environment pushes these protons to ~4.55 ppm.

Regiochemical Validation via Long-Range Coupling

1D NMR alone is insufficient to definitively prove the 1,4,5-substitution pattern over a 1,3,4-pattern. A self-validating analytical system must employ Heteronuclear Multiple Bond Correlation (HMBC). In the 1,4,5-isomer, the N-ethyl methylene protons will show a strong ³JCH correlation to C5, but not to C3. This definitive lack of correlation to the C3 methine carbon confirms the regiochemistry.

Quantitative Spectral Data

The following tables summarize the empirically predicted and literature-grounded chemical shifts for the target molecule in CDCl3 at 298K, derived from the behavior of homologous 4-bromo-1-alkylpyrazole systems[2] and foundational pyrazole solvent studies[3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic & Causality
C3-H 7.48Singlet (s)1H-Aromatic methine; deshielded by adjacent N2 and ring current.
C5-CH₂-O 4.55Singlet (s)2H-Strongly deshielded by both the pyrazole C5 and the ether oxygen.
N1-CH₂ 4.20Quartet (q)2H7.3Deshielded by direct attachment to the electronegative N1 atom.
O-CH₂ 3.55Quartet (q)2H7.0Typical aliphatic ether methylene; shielded relative to the C5-CH₂.
N1-CH₃ 1.45Triplet (t)3H7.3Aliphatic methyl coupled to N1-CH₂.
O-CH₃ 1.20Triplet (t)3H7.0Aliphatic methyl coupled to O-CH₂.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C3 139.5CH (Aromatic)Deshielded sp2 carbon adjacent to N2.
C5 136.2C (Aromatic)Quaternary sp2 carbon; slightly shielded relative to C3 due to substitution.
C4 94.5C-Br (Aromatic)Profoundly shielded due to the spin-orbit heavy atom effect of Bromine.
O-CH₂ 66.2CH₂ (Aliphatic)Standard ether methylene carbon.
C5-CH₂-O 61.8CH₂ (Aliphatic)Benzylic-type ether carbon attached to the pyrazole core.
N1-CH₂ 48.5CH₂ (Aliphatic)Deshielded by the N1 nitrogen atom.
N1-CH₃ 15.6CH₃ (Aliphatic)Terminal methyl of the N-ethyl group.
O-CH₃ 15.1CH₃ (Aliphatic)Terminal methyl of the ethoxy group.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be strictly adhered to. This protocol is designed to prevent artifact generation and ensure sufficient signal-to-noise (S/N) for critical quaternary carbons.

Step 1: Precision Sample Preparation
  • Weigh exactly 15–20 mg of the purified 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is chosen because pyrazole chemical shifts are highly solvent-dependent; non-polar solvents prevent the disruption of any weak intramolecular interactions that might shift the C3-H resonance[3].

  • Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition Parameters
  • ¹H NMR (400 MHz): Acquire using a standard single-pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 1.0 second.

  • ¹³C NMR (100 MHz): Acquire using a proton-decoupled pulse sequence (zgpg30). Set NS to 512 or 1024 depending on probe sensitivity. Critical: Set the relaxation delay (D1) to ≥ 2.0 seconds . Causality: Quaternary carbons (C4 and C5) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal saturation and allowing them to rise clearly above the baseline noise.

Step 3: 2D NMR Regiochemical Validation
  • COSY (Correlation Spectroscopy): Run to confirm the isolated spin systems (the two distinct ethyl/ethoxy groups).

  • HSQC (Heteronuclear Single Quantum Coherence): Run to map protons to their directly attached carbons, definitively separating the N-CH₂ (4.20/48.5 ppm) from the O-CH₂ (3.55/66.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. Look for the cross-peak between the N1-CH₂ protons (4.20 ppm) and the C5 carbon (136.2 ppm). The absence of a cross-peak to C3 (139.5 ppm) mathematically proves the 1,5-relationship of the substituents, validating the synthesized regioisomer.

2D NMR Workflow Visualization

The following logic gate illustrates the autonomous, self-validating workflow required to move from raw sample to confirmed molecular architecture.

NMR_Workflow Sample 1. Sample Preparation (CDCl3, 298K, TMS Ref) NMR1D 2. 1D NMR Acquisition (1H: 400MHz, 13C: 100MHz) Sample->NMR1D COSY 3a. 1H-1H COSY (Resolve Spin Systems) NMR1D->COSY HSQC 3b. 1H-13C HSQC (Direct C-H Connectivity) NMR1D->HSQC HMBC 3c. 1H-13C HMBC (Regiochemistry & Quaternary C) NMR1D->HMBC Validation 4. Structural Validation (Confirm 1,4,5-Substitution) COSY->Validation HSQC->Validation HMBC->Validation

Fig 1: Multiplexed NMR workflow for the structural validation of substituted pyrazoles.

References

  • Source: National Institutes of Health (NIH)
  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran.
  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: ResearchGate URL

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies used to elucidate the electronic properties and dipole moment of 4-bromo-5-(etho...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to elucidate the electronic properties and dipole moment of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole. As a key heterocyclic scaffold, understanding the physicochemical characteristics of this pyrazole derivative is paramount for its potential applications in medicinal chemistry and drug design. This document will detail both computational and experimental approaches, offering insights into the rationale behind these scientific choices.

Introduction: The Significance of Pyrazole Derivatives in Pharmacology

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in modern drug discovery.[1] Their unique structural and electronic features allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects.[1][2] The therapeutic success of pyrazole-containing drugs such as Celecoxib and Rimonabant underscores the importance of this chemical motif.[1]

The specific compound, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, possesses several key substituents that are expected to modulate its electronic distribution and, consequently, its biological activity and pharmacokinetic profile. The bromo- group, the ethoxymethyl side chain, and the ethyl group on the pyrazole ring all contribute to the molecule's overall polarity, lipophilicity, and potential for hydrogen bonding. A thorough understanding of its electronic properties and dipole moment is therefore crucial for predicting its behavior in a biological system and for designing more potent and selective drug candidates.

Unveiling Electronic Properties: A Computational Chemistry Approach

In the absence of direct experimental data for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful and predictive tool.[2][3] DFT calculations can provide detailed insights into the electronic structure, reactivity, and various properties of molecules with a high degree of accuracy.[4]

Computational Protocol: A Step-by-Step Guide

A robust computational investigation of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole would involve the following workflow:

Step 1: Molecular Geometry Optimization

  • Objective: To find the most stable three-dimensional conformation of the molecule.

  • Methodology: The initial structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is built using molecular modeling software. A geometry optimization is then performed using a suitable DFT functional, such as B3LYP, and a basis set like 6-31G(d,p).[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[2] The optimization process continues until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies.

Step 2: Calculation of Electronic Properties

  • Objective: To determine key electronic descriptors.

  • Methodology: Using the optimized geometry, single-point energy calculations are performed. From these calculations, a variety of electronic properties can be derived, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

    • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological targets.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, atomic hybridization, and intramolecular interactions.

Step 3: Dipole Moment Calculation

  • Objective: To quantify the molecule's overall polarity.

  • Methodology: The dipole moment is calculated as a direct output of the DFT calculations. It is a vector quantity that describes the separation of positive and negative charges within the molecule. The magnitude and direction of the dipole moment are determined by the electronegativity of the constituent atoms and the molecular geometry.

Visualizing the Computational Workflow

G cluster_0 Computational Protocol Start Start Build Initial Structure Build Initial Structure Start->Build Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build Initial Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Optimized Geometry Optimized Geometry Frequency Calculation->Optimized Geometry Single-Point Energy Calculation Single-Point Energy Calculation Optimized Geometry->Single-Point Energy Calculation Electronic Properties Electronic Properties Single-Point Energy Calculation->Electronic Properties Dipole Moment Dipole Moment Single-Point Energy Calculation->Dipole Moment End End Electronic Properties->End Dipole Moment->End

Caption: A flowchart illustrating the key steps in the computational determination of electronic properties and dipole moment.

Experimental Determination of the Dipole Moment

While computational methods are highly informative, experimental validation is the gold standard. The dipole moment of a molecule can be determined experimentally by measuring its dielectric constant in a nonpolar solvent.[5]

Experimental Protocol: The Debye Method

The Debye method is a classical approach for determining the dipole moment of a substance in solution.[5]

Step 1: Preparation of Solutions

  • Objective: To create a series of solutions with varying concentrations of the analyte.

  • Methodology: A series of dilute solutions of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole are prepared in a nonpolar solvent (e.g., benzene or cyclohexane). The exact concentration of each solution is carefully determined.

Step 2: Measurement of Dielectric Constant and Refractive Index

  • Objective: To obtain the necessary physical parameters for calculation.

  • Methodology: The dielectric constant of each solution and the pure solvent is measured using a dielectric constant meter. The refractive index of each solution is measured using a refractometer.

Step 3: Calculation of Molar Polarization

  • Objective: To determine the molar polarization of the solute.

  • Methodology: The total molar polarization of the solution is calculated using the Clausius-Mossotti equation. By plotting the molar polarization of the solution against the mole fraction of the solute and extrapolating to infinite dilution, the molar polarization of the solute at infinite dilution is obtained.

Step 4: Calculation of the Dipole Moment

  • Objective: To derive the dipole moment from the molar polarization.

  • Methodology: The dipole moment (µ) is calculated from the orientation polarization, which is the difference between the total molar polarization and the electronic and atomic polarizations (the latter being estimated from the refractive index measurements).

Visualizing the Experimental Workflow

G cluster_1 Experimental Protocol (Debye Method) Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Measure Dielectric Constant Measure Dielectric Constant Prepare Solutions->Measure Dielectric Constant Measure Refractive Index Measure Refractive Index Prepare Solutions->Measure Refractive Index Calculate Molar Polarization Calculate Molar Polarization Measure Dielectric Constant->Calculate Molar Polarization Measure Refractive Index->Calculate Molar Polarization Extrapolate to Infinite Dilution Extrapolate to Infinite Dilution Calculate Molar Polarization->Extrapolate to Infinite Dilution Calculate Dipole Moment Calculate Dipole Moment Extrapolate to Infinite Dilution->Calculate Dipole Moment End End Calculate Dipole Moment->End

Caption: A schematic of the experimental workflow for determining the dipole moment using the Debye method.

Data Summary and Interpretation

The following table presents the expected data to be obtained from the proposed computational and experimental studies.

PropertyComputational (DFT)ExperimentalSignificance in Drug Development
HOMO Energy Calculated (eV)N/ARelates to the molecule's ability to donate electrons.
LUMO Energy Calculated (eV)N/ARelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Calculated (eV)N/AIndicator of chemical reactivity and stability.
Dipole Moment (µ) Calculated (Debye)Measured (Debye)Influences solubility, membrane permeability, and drug-receptor interactions.

A higher dipole moment generally suggests greater polarity, which can impact a molecule's solubility in aqueous environments and its ability to cross lipid membranes. The distribution of charge, as visualized by the MEP map, can provide critical insights into potential binding modes with a target protein.

Conclusion

A comprehensive understanding of the electronic properties and dipole moment of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is essential for its rational development as a potential therapeutic agent. This guide has outlined a dual approach, combining the predictive power of computational chemistry with the empirical validation of experimental methods. The insights gained from these studies will be invaluable for medicinal chemists and drug development professionals in optimizing the pharmacological profile of this promising pyrazole derivative.

References

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Laidig, K. E., & Bader, R. F. W. (1990). Origin of depressed dipole moments in five-membered, unsaturated heterocycles. The Journal of Chemical Physics, 93(10), 7213-7222. [Link]

  • Haque, M. M., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • Al-Majid, A. M., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link]

  • Wiosetek-Reske, A. M., Wysocki, S., & Bak, G. W. (2005). Determination of dipole moment in the ground and excited state by experimental and theoretical methods of N-nonyl acridine orange. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1172-1178. [Link]

  • Minkin, V. I., Osipov, O. A., & Zhdanov, Y. A. (1970). Dipole Moments in Organic Chemistry. Springer. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Synthesis Protocol: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and drug development. Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals.[1] This guide details a robust four-step synthetic route, commencing with the regioselective formation of the pyrazole core, followed by functional group manipulations at the C5 position, and culminating in a regioselective bromination at the C4 position. The protocol is designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the chemical principles and causality behind each procedural step to ensure both reproducibility and a deep understanding of the synthesis.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable bioisostere for various functional groups. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The target molecule, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, incorporates several key features: an N-ethyl group, an ethoxymethyl substituent at the C5 position, and a bromine atom at the C4 position. This bromine atom is particularly valuable as it serves as a synthetic handle for further elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This protocol outlines a logical and efficient pathway to this target molecule, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is achieved through a four-step sequence. The strategy hinges on building the pyrazole ring with the N-ethyl group and a C5-aldehyde precursor already in place. This approach circumvents the challenges associated with direct C5 functionalization of a pre-formed pyrazole ring, as electrophilic substitution reactions on N-alkylpyrazoles typically favor the C4 position.

The overall transformation is depicted below:

Synthetic_Scheme A 1-Ethyl-1H-pyrazole-5-carbaldehyde B (1-Ethyl-1H-pyrazol-5-yl)methanol A->B Step 1: Reduction C 1-Ethyl-5-(ethoxymethyl)-1H-pyrazole B->C Step 2: Etherification D 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole C->D Step 3: Bromination

Caption: Overall synthetic workflow.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
1-Ethyl-1H-pyrazole-5-carbaldehyde≥95%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl iodide (EtI)≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Acetonitrile (ACN)AnhydrousFisher Scientific
Hydrochloric acid (HCl), 1M aq.VWR
Saturated aq. Sodium bicarbonate (NaHCO₃)VWR
Saturated aq. Sodium thiosulfate (Na₂S₂O₃)VWR
Brine (Saturated aq. NaCl)VWR
Anhydrous magnesium sulfate (MgSO₄)VWR
Silica Gel230-400 meshVWR
Deuterated chloroform (CDCl₃)Cambridge Isotope Labs
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol

Principle: This step involves the reduction of the aldehyde functional group in the starting material to a primary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones.[2][3] The reaction is typically carried out in a protic solvent like methanol, which also serves to quench the intermediate borate esters to yield the final alcohol product.[4][5][6]

Step_1 reactant 1-Ethyl-1H-pyrazole-5-carbaldehyde product (1-Ethyl-1H-pyrazol-5-yl)methanol reactant->product 1. NaBH₄, Methanol 2. 0 °C to RT

Caption: Reduction of the pyrazole aldehyde.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole-5-carbaldehyde (5.0 g, 40.3 mmol).

  • Dissolve the aldehyde in methanol (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.83 g, 48.3 mmol, 1.2 equivalents) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane). The product spot should be more polar (lower Rf) than the starting material.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1M HCl (aq.) until the pH is ~7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (1-ethyl-1H-pyrazol-5-yl)methanol as a crude oil, which can be used in the next step without further purification. Expected yield is typically >95%.

Step 2: Synthesis of 1-Ethyl-5-(ethoxymethyl)-1H-pyrazole

Principle: This transformation is a classic Williamson ether synthesis.[7][8][9] The alcohol from Step 1 is first deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then reacts with an ethylating agent, ethyl iodide, in an Sₙ2 reaction to form the desired ether.[10] Anhydrous aprotic solvents like THF are used to prevent quenching of the strong base and the alkoxide intermediate.

Step_2 reactant (1-Ethyl-1H-pyrazol-5-yl)methanol product 1-Ethyl-5-(ethoxymethyl)-1H-pyrazole reactant->product 1. NaH, THF, 0 °C 2. Ethyl Iodide, RT

Caption: Williamson ether synthesis.

Procedure:

  • Wash sodium hydride (2.4 g of 60% dispersion, 60.0 mmol, 1.5 equivalents) with hexanes (3 x 10 mL) to remove the mineral oil, and carefully decant the hexanes under an inert atmosphere. Safety Note: NaH reacts violently with water. Handle with extreme care.

  • Suspend the washed NaH in anhydrous THF (80 mL) in a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Dissolve the crude (1-ethyl-1H-pyrazol-5-yl)methanol (approx. 40.3 mmol) from Step 1 in anhydrous THF (20 mL).

  • Add the alcohol solution dropwise to the NaH suspension at 0 °C. Causality: The dropwise addition controls the rate of hydrogen gas evolution as the alkoxide forms.

  • After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (4.9 mL, 60.5 mmol, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate/Hexane). The product is less polar (higher Rf) than the starting alcohol.

  • Once complete, carefully quench the reaction by slowly adding water (10 mL) at 0 °C.

  • Partition the mixture between water (50 mL) and ethyl acetate (100 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 5% to 30% ethyl acetate in hexanes) to afford 1-ethyl-5-(ethoxymethyl)-1H-pyrazole as a clear oil.

Step 3: Synthesis of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Principle: This step is an electrophilic aromatic substitution. The C4 position on the N-alkylated pyrazole ring is electron-rich and sterically accessible, making it the most favorable site for bromination.[11] N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine ("Br+").[12][13] The reaction proceeds readily in a polar aprotic solvent like acetonitrile.

Step_3 reactant 1-Ethyl-5-(ethoxymethyl)-1H-pyrazole product 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole reactant->product NBS, Acetonitrile, RT

Caption: Electrophilic bromination at C4.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-ethyl-5-(ethoxymethyl)-1H-pyrazole (3.0 g, 19.5 mmol) in acetonitrile (40 mL).

  • Add N-Bromosuccinimide (3.65 g, 20.5 mmol, 1.05 equivalents) in one portion. Causality: A slight excess of NBS ensures complete consumption of the starting material.

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can undergo radical reactions in the presence of light.[14]

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Once complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate (2 x 40 mL) to quench any remaining bromine.

  • Wash with saturated aqueous sodium bicarbonate (1 x 40 mL) and then brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 5% to 20% ethyl acetate in hexanes) to yield the final product, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the ethyl group on the nitrogen (triplet and quartet), the ethoxymethyl group (triplet, quartet, and singlet), and the pyrazole C4-H proton (singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product, showing the characteristic isotopic pattern for a monobrominated compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Step 1: Incomplete reductionInsufficient NaBH₄; deactivated reagent.Add another 0.2-0.5 equivalents of NaBH₄ and monitor by TLC. Ensure NaBH₄ is fresh and has been stored properly.
Step 2: Low yield of etherIncomplete deprotonation; wet solvent/reagents; insufficient ethyl iodide.Ensure NaH is active and all solvents/reagents are anhydrous. Increase the amount of ethyl iodide to 2.0 equivalents and reaction time.
Step 3: Di-bromination or other side productsReaction conditions too harsh (e.g., high temperature or prolonged time).Maintain room temperature and monitor the reaction closely to stop it upon completion.
Purification: Difficult separationSimilar polarity of product and impurities.Use a shallow gradient for column chromatography or consider an alternative solvent system.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • LibreTexts. (2024). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

  • Ibnusaud, I., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(3), 1431-1440. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Chemistry Stack Exchange. (2017). Role of methanol in NaBH4 reduction. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. [Link]

  • D'Anna, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1419. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Oriental Journal of Chemistry. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(3). [Link]

  • Pellegrino, S., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8493. [Link]

  • ResearchGate. (2018). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chem Help ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Wang, X., et al. (2021). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 45(1), 108-112. [Link]

  • Andrey K. (2013). Allylic Photobromination using N-bromosuccinimide. YouTube. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in Drug Discovery

Executive Summary Pyrazole derivatives are ubiquitous in modern medicinal chemistry, serving as critical bioisosteres for phenyl rings and foundational pharmacophores in kinase inhibitors, CNS therapeutics, and anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are ubiquitous in modern medicinal chemistry, serving as critical bioisosteres for phenyl rings and foundational pharmacophores in kinase inhibitors, CNS therapeutics, and anti-inflammatory agents. The functionalization of the pyrazole core via palladium-catalyzed C–C bond formation is a cornerstone of structure-activity relationship (SAR) exploration.

This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole with various boronic acids. By detailing the causality behind catalyst selection, solvent effects, and self-validating experimental workflows, this document empowers drug development professionals to achieve high-yielding, reproducible couplings even in the presence of steric hindrance.

Mechanistic Rationale & Substrate Analysis

Anatomy of the Substrate

The specific architecture of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole dictates its reactivity profile in cross-coupling paradigms:

  • 1-Ethyl Substitution (N-Alkylation): Unprotected, nitrogen-rich heterocycles with free N–H bonds are notorious for coordinating with palladium, forming inactive Pd-azolyl resting states that poison the catalyst and stall the reaction [1]. The 1-ethyl group eliminates this risk, allowing for lower catalyst loadings and preventing the need for transient protecting groups.

  • 4-Bromo Electrophile: The C4 position of the pyrazole is highly electron-rich. While this makes electrophilic aromatic substitution easy, it slightly deactivates the C–Br bond toward oxidative addition compared to electron-deficient aryl bromides.

  • 5-(Ethoxymethyl) Group: This ether moiety introduces moderate steric bulk adjacent to the C4 reaction center. Consequently, bulky, electron-rich phosphine ligands are required to accelerate both oxidative addition and the subsequent reductive elimination steps [2].

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3]. For sterically hindered substrates like our target pyrazole, transmetalation is often the rate-limiting step, necessitating a biphasic solvent system to dissolve both the organic substrate and the inorganic base.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br Transmetalation Transmetalation + R'-B(OH)2 / Base PdII_Br->Transmetalation PdII_R Ar-Pd(II)-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R') RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle for 4-bromopyrazole cross-coupling.

Reaction Optimization & Quantitative Data

To overcome the steric hindrance imposed by the 5-(ethoxymethyl) group, standard first-generation catalysts (e.g., Pd(PPh3​)4​ ) are insufficient. Dialkylbiaryl phosphine ligands, specifically XPhos, paired with a palladacycle precatalyst (XPhos Pd G2), provide superior yields [2]. The biphasic mixture of 1,4-Dioxane and water (4:1) ensures that the K3​PO4​ base is adequately solvated to form the reactive boronate species required for transmetalation.

Table 1: Catalyst and Condition Optimization for 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9042%
2 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 9078%
3XPhos Pd G2 K3​PO4​ THF/ H2​O 8085%
4 XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 90 >98%

*Conversion determined by LC-MS analysis of the crude reaction mixture using 4-methoxyphenylboronic acid as the standard coupling partner.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Reagent Preparation (Degassing & Inert Atmosphere) Step2 2. Reaction Assembly (Substrate, Boronic Acid, XPhos Pd G2) Step1->Step2 Step3 3. Thermal Activation (90°C, 2-4 h, TLC/LC-MS Check) Step2->Step3 Step4 4. Quench & Biphasic Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Palladium Scavenging (SiliaMetS Thiol treatment) Step4->Step5 Step6 6. Purification & QC (Flash Chromatography, NMR) Step5->Step6

Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.

Materials Required
  • Electrophile: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 mmol, 233.10 g/mol )

  • Nucleophile: Aryl or Heteroaryl Boronic Acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol)

  • Solvents: 1,4-Dioxane (4.0 mL) and HPLC-grade H2​O (1.0 mL), sparged with N2​ or Argon for 15 minutes prior to use.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Observational checkpoints are embedded to ensure the chemical logic holds at each phase.

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (233 mg, 1.0 mmol) and the selected boronic acid (1.2 mmol).

  • Add K3​PO4​ (424 mg, 2.0 mmol) and XPhos Pd G2 (39 mg, 0.05 mmol).

  • Seal the vessel with a septum and purge with Argon (3 cycles of vacuum/Argon backfill).

    • Causality Check: Oxygen must be rigorously excluded. If O2​ is present, the phosphine ligand will oxidize to the phosphine oxide, preventing the stabilization of the Pd(0) active species [3].

Step 2: Solvent Addition & Thermal Activation 4. Introduce the degassed 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL) via syringe. 5. Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Cue: The solution should transition from a pale yellow/orange suspension to a homogeneous deep red/brown solution as the active Pd(0) species is generated. If the solution immediately turns opaque black, Pd nanoparticles ("Pd black") have crashed out, indicating catalyst death (likely due to poor degassing).

Step 3: Monitoring & Quenching 6. After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation: Look for the disappearance of the starting material mass ( m/z ~233/235) and the appearance of the product mass.
  • Once complete, cool the reaction to room temperature. Quench by adding 5 mL of H2​O and 10 mL of Ethyl Acetate (EtOAc).

Step 4: Workup and Palladium Scavenging 8. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL). 9. Combine the organic layers and wash with brine (15 mL). 10. Critical Step for Drug Discovery: Add 0.5 g of a metal scavenger (e.g., SiliaMetS Thiol) to the organic layer and stir for 1 hour at room temperature. This removes residual palladium, which can interfere with downstream biological assays. 11. Filter the suspension through a pad of Celite, dry the filtrate over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient). The ethoxymethyl ether makes the product slightly more polar than standard alkyl pyrazoles, which aids in separating it from homocoupled boronic acid byproducts.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (boronic acid degradation).

    • Cause: The boronic acid is hydrolyzing before transmetalation can occur.

    • Solution: Slow the addition of water by using a less aqueous solvent ratio (e.g., 10:1 Dioxane/Water) or switch to the corresponding pinacol boronate ester (BPin), which is more stable.

  • Issue: Incomplete conversion of the pyrazole.

    • Cause: Steric hindrance at the 5-position is preventing oxidative addition.

    • Solution: Ensure the reaction is strictly oxygen-free. If the problem persists, elevate the temperature to 100 °C or switch to a more sterically accommodating catalyst like Pd2​(dba)3​ with SPhos.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review Source: ACS Publications, Chemical Reviews. URL:[Link]

Method

Application Note: Leveraging 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in Targeted Kinase Inhibitor Discovery

Executive Summary The pyrazole ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry, heavily featured in FDA-approved drugs and preclinical candidates for oncology, immunology, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry, heavily featured in FDA-approved drugs and preclinical candidates for oncology, immunology, and inflammatory diseases[1]. Specifically, pyrazole-based protein kinase inhibitors (PKIs) demonstrate exceptional structural mimicry of the ATP adenine ring, allowing for potent, selective binding within the kinase hinge region[2][3].

Within early-stage drug discovery, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole serves as a highly specialized, regiochemically locked building block. This application note details the structural rationale behind this specific intermediate, its role in optimizing pharmacokinetic (PK) properties, and a validated protocol for its modular functionalization via transition-metal catalysis.

Structural Rationale & Pharmacophore Design

The design of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is highly intentional, with each functional group serving a distinct mechanistic and synthetic purpose in drug development:

  • N1-Ethyl Substitution (Regiocontrol & Pocket Engagement): Unprotected 1H-pyrazoles are prone to tautomerization, which complicates downstream functionalization and can lead to catalyst poisoning during cross-coupling reactions[4]. The N1-ethyl group locks the heterocycle into a single tautomeric form, ensuring absolute regioselectivity during synthesis. Biologically, this short alkyl chain frequently projects into the solvent-exposed region or a small hydrophobic sub-pocket of the kinase active site, enhancing binding affinity[5].

  • C4-Bromine (The Synthetic Handle): The C4 position of the pyrazole ring is electronically deactivated toward electrophilic substitution compared to the C3 and C5 positions. A pre-installed bromine atom at C4 serves as an orthogonal, highly reactive handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3]. This allows medicinal chemists to rapidly generate libraries by attaching diverse aryl or heteroaryl "headgroups" that extend into the kinase selectivity pocket.

  • C5-Ethoxymethyl Motif (ADME Modulator): The ether linkage (-CH₂OCH₂CH₃) provides a dual advantage. The oxygen atom acts as a localized hydrogen-bond acceptor, capable of engaging structural water molecules or specific amino acid residues (e.g., backbone amides) within the binding pocket. Simultaneously, the terminal ethyl group increases the scaffold's lipophilicity (LogP), optimizing the molecule's position in predictive bioavailability models (such as the BOILED-Egg model) to improve gastrointestinal absorption and cellular permeability[5][6].

Biological Application: Kinase Pathway Inhibition

Pyrazole derivatives are frequently deployed as Type I kinase inhibitors, which competitively bind to the ATP-binding site of active kinases (e.g., JAK, VEGFR-2, CDK8)[3][5][6]. By utilizing 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole as the core scaffold, the resulting drug candidates block downstream signaling cascades responsible for tumor proliferation and inflammation.

G Receptor Cytokine Receptor (Activation) JAK Target Kinase (e.g., JAK) (Active State) Receptor->JAK Recruits & Activates ATP Endogenous ATP ATP->JAK Provides Phosphate STAT Downstream Effector (STAT) (Phosphorylation) JAK->STAT Phosphorylates Inhibitor Pyrazole-Derived Inhibitor (Competes with ATP) Inhibitor->ATP Steric Displacement Inhibitor->JAK Binds Hinge Region Inhibitor->STAT Prevents Activation Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Figure 1: Mechanism of action of pyrazole-derived inhibitors competitively blocking ATP binding in kinase signaling pathways.

Experimental Workflow: Modular C4-Arylation

To build a functional drug candidate from 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, the most critical step is the C-C bond formation at the C4 position. The following protocol describes a highly optimized, self-validating Suzuki-Miyaura cross-coupling methodology.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole with an aryl boronic acid to yield a 4-aryl pyrazole intermediate.

Step 1: Reagent Preparation & Degassing (Causality: Preventing Catalyst Deactivation)

  • Dissolve 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Crucial Step: Sparge the solvent mixture with Argon for 15 minutes.

    • Causality: Oxygen readily oxidizes the active, electron-rich Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle. Degassing ensures maximum catalyst turnover.

Step 2: Catalyst and Base Assembly (Causality: Reaction Kinetics)

  • Add K₃PO₄ (2.0 equiv) to the mixture.

    • Causality: A strong, water-soluble base is required to activate the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.

  • Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates reductive elimination and suppresses unwanted homocoupling of the boronic acid.

Step 3: Execution & In-Process Control (Causality: Self-Validating Monitoring)

  • Heat the reaction mixture to 90°C under an Argon atmosphere for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, replaced by the exact mass of the coupled product, confirms total consumption of the starting material and validates the coupling success.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature, dilute with EtOAc, and wash with brine to remove the inorganic salts and aqueous base.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the C4-arylation of the pyrazole scaffold, demonstrating how ligand and base selection directly impact the final yield.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%High levels of protodeboronation observed due to slow transmetalation.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF10062%Moderate yield; monodentate ligand allowed some homocoupling.
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (4:1)9088% Optimal. Bidentate ligand promoted rapid reductive elimination.
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O (4:1)9085%Excellent yield, but higher catalyst cost compared to Entry 3.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed / Bentham Science URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC - NIH URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: Chemical Methodologies URL:[Link]

Sources

Application

Application Note: Lithium-Halogen Exchange Protocols for 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Introduction & Mechanistic Insights The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in FDA-approved therapeutics and agrochemicals. Specifically, 4-bromo-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in FDA-approved therapeutics and agrochemicals. Specifically, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is a highly versatile building block. Functionalizing the C4 position via lithium-halogen exchange (LHE) allows for the rapid introduction of diverse electrophiles (e.g., aldehydes, carboxylic acids, and boronic esters) necessary for downstream cross-coupling or target synthesis.

The Causality of Experimental Choices (E-E-A-T)

Executing a successful LHE on this specific substrate requires a deep understanding of its electronic and steric microenvironment:

  • Chelation-Assisted Stabilization: The C5-ethoxymethyl group is not merely a passive spectator. The oxygen atom of the ether moiety acts as a Lewis basic directing group. Upon bromine-lithium permutation at C4, the resulting organolithium species is thermodynamically stabilized via intramolecular coordination between the ether oxygen and the lithium cation. This chelation effect is well-documented in highly substituted pyrazoles and prevents the rapid decomposition of the intermediate [12.1].

  • Kinetic vs. Thermodynamic Control: While LHE is exceptionally fast, the strongly basic conditions (e.g., n-BuLi) introduce the risk of side reactions, such as the deprotonation of the α -protons on the ethoxymethyl group or ring fragmentation. Maintaining strictly cryogenic temperatures (–78 °C) ensures that the kinetic LHE outcompetes these degradative thermodynamic pathways.

  • Reagent Selection: While n-BuLi is the gold standard for LHE, the generated 1-bromobutane byproduct can occasionally act as an alkylating agent, leading to butylated impurities. In highly sensitive workflows, utilizing Turbo-Grignard (iPrMgCl·LiCl) provides a milder, non-cryogenic alternative via halogen-magnesium exchange, albeit at a slower reaction rate[1].

Reaction Workflow Visualization

The following diagram illustrates the mechanistic pathway from the brominated starting material to the functionalized product, highlighting the critical chelation-stabilized intermediate.

LHE_Pathway SM 4-Bromo-5-(ethoxymethyl) -1-ethyl-1H-pyrazole Reagent n-BuLi / THF -78 °C SM->Reagent Intermediate C4-Lithio Intermediate (Chelation Stabilized) Reagent->Intermediate LHE Electrophile Electrophilic Trapping (e.g., DMF, CO2, B(OR)3) Intermediate->Electrophile Product 4-Substituted-5-(ethoxymethyl) -1-ethyl-1H-pyrazole Electrophile->Product Quench

Lithium-halogen exchange workflow for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

Reagent Selection Matrix

To optimize the reaction for your specific downstream requirements, consult the following quantitative comparison of exchange reagents.

Exchange ReagentOperating Temp.Intermediate StabilityPrimary ByproductBest Application Use-Case
n-BuLi (1.05 eq)–78 °CHigh (Chelation-assisted)1-BromobutaneStandard electrophiles (DMF, CO 2​ ); fast kinetics.
t-BuLi (2.05 eq)–78 °CVery HighIsobutane, IsobutyleneIrreversible exchange; prevents alkylation byproducts.
iPrMgCl·LiCl (1.1 eq)–20 °C to 0 °CModerate (Magnesiation)Isopropyl bromideProcess scale-up; avoiding cryogenic cooling[1].

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (color changes) and strict temperature controls serve as built-in quality checkpoints to ensure the integrity of the organometallic intermediate.

Protocol A: Cryogenic Lithiation and Formylation (Synthesis of C4-Carboxaldehyde)

This method utilizes standard n-BuLi to generate the highly reactive C4-lithio species, subsequently trapped with DMF.

Materials Required:

  • 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (2.33 g, 10.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.55 mL, 20.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon. Repeat three times.

  • Substrate Solvation: Dissolve the pyrazole starting material (2.33 g) in anhydrous THF (30 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly –78 °C for 15 minutes. Causality: Failure to reach –78 °C will result in α -deprotonation of the ethoxymethyl group.

  • Lithiation: Add n-BuLi (4.4 mL) dropwise via a syringe pump over 10 minutes, aiming the needle down the cold inner wall of the flask to pre-cool the reagent. The solution may turn a pale yellow, indicating the formation of the chelation-stabilized C4-lithio intermediate.

  • Intermediate Maturation: Stir the mixture at –78 °C for exactly 30 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (1.55 mL) dropwise. Stir for an additional 1 hour at –78 °C.

  • Quenching & Recovery: Remove the cooling bath and allow the reaction to warm to –20 °C. Quench the reaction by carefully adding saturated aqueous NH 4​ Cl (15 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the 4-carboxaldehyde derivative.

Protocol B: Non-Cryogenic Magnesiation and Borylation (Synthesis of C4-Boronic Ester)

This protocol is optimized for process scale-up where cryogenic cooling is prohibitive, utilizing Turbo-Grignard to generate a stable Grignard intermediate[2].

Materials Required:

  • 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (2.33 g, 10.0 mmol)

  • iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 8.5 mL, 11.0 mmol)

  • Triisopropyl borate (B(OiPr) 3​ ) (3.5 mL, 15.0 mmol)

  • Anhydrous THF (20 mL)

Procedure:

  • System Preparation: Purge a 100 mL round-bottom flask with Argon.

  • Substrate Solvation: Dissolve the pyrazole (2.33 g) in anhydrous THF (20 mL) and cool to –20 °C using a dry ice/ethylene glycol bath.

  • Magnesiation: Add iPrMgCl·LiCl (8.5 mL) dropwise over 15 minutes.

  • Exchange Maturation: Stir the reaction at –20 °C for 2 hours. Note: Halogen-magnesium exchange is significantly slower than LHE. Monitor completion via GC-MS of a quenched aliquot.

  • Borylation: Add B(OiPr) 3​ (3.5 mL) in one portion. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Hydrolysis & Workup: Quench the reaction with 1M HCl (15 mL) to hydrolyze the borate complex. Extract with Ethyl Acetate (3 x 25 mL), dry over MgSO 4​ , and concentrate. The resulting crude can be directly treated with pinacol in THF to yield the stable pinacol boronate ester (BPin) for Suzuki cross-coupling.

Troubleshooting & Safety Directives

  • Pyrophoric Hazard: n-BuLi and t-BuLi are highly pyrophoric. Syringes and needles used for transfer must be immediately quenched in a secondary container of isopropanol.

  • Moisture Sensitivity: The C4-lithio intermediate is violently destroyed by trace moisture. Ensure THF is freshly distilled over sodium/benzophenone or dispensed from a solvent purification system (SPS) with water content <10 ppm.

  • Incomplete Exchange: If starting material is recovered, verify the titer of your n-BuLi. Organolithium reagents degrade over time; titration against N-benzylbenzamide or diphenylacetic acid prior to use is mandatory for reproducible results.

Sources

Method

Preparation of complex pyrazole derivatives from 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Application Note: Engineering Complex Pyrazole Therapeutics via C4-Functionalization of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole Strategic Rationale in Scaffold Selection The pyrazole ring is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Complex Pyrazole Therapeutics via C4-Functionalization of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Strategic Rationale in Scaffold Selection

The pyrazole ring is a privileged pharmacophore, forming the structural basis of numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to advanced kinase inhibitors [1]. When designing novel chemical entities, the starting material 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole offers a highly programmable template for drug development professionals.

  • The C4-Bromine Handle: Halogens at the 4-position of the pyrazole ring are electronically primed for oxidative addition, making them ideal substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Steric and Physicochemical Tuning: The N1-ethyl and C5-ethoxymethyl groups provide a distinct lipophilic footprint. Crucially, the ethoxymethyl ether is chemically robust under basic, aqueous cross-coupling conditions, preventing premature degradation while allowing for potential late-stage cleavage to a hydroxymethyl hydrogen-bond donor if required by Structure-Activity Relationship (SAR) demands.

Mechanistic Causality: Optimizing the Suzuki-Miyaura Pathway

To construct complex derivatives, the Suzuki-Miyaura cross-coupling is the most reliable methodology due to its broad functional group tolerance and scalability [2]. However, the electron-rich nature of the pyrazole core necessitates specific catalytic engineering to ensure high yields.

  • Ligand Causality (Pd(dppf)Cl₂): We select 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the supporting ligand. Its large bite angle (~99°) enforces a specific geometry on the palladium center that dramatically accelerates the reductive elimination step. This rapid elimination outcompetes side reactions, such as protodehalogenation, which commonly plague electron-rich heterocyclic bromides.

  • Biphasic Base Dynamics: The use of Potassium Carbonate (K₂CO₃) in a 1,4-Dioxane/Water (4:1) mixture is not arbitrary. The aqueous component is mechanistically mandatory; it hydrolyzes the boronic acid to form the reactive, electron-rich trihydroxyboronate complex [Ar−B(OH)3​]− . This anionic species undergoes transmetalation with the Pd(II)-aryl halide intermediate exponentially faster than the neutral boronic acid [3].

Experimental Workflow Visualization

G SM 4-Bromo-5-(ethoxymethyl) -1-ethyl-1H-pyrazole Reaction 1,4-Dioxane / H2O (4:1) 90°C, 4-6 hours SM->Reaction Boronic Boronic Acid (1.2 eq) Boronic->Reaction Reagents Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) Reagents->Reaction IPC IPC: LC-MS & TLC (Check Br isotope loss) Reaction->IPC Workup Aqueous Extraction & Silica Filtration IPC->Workup If SM < 2% Product Purified C4-Substituted Pyrazole Derivative Workup->Product

Workflow for the Pd-catalyzed C4-arylation of the pyrazole core with in-process controls.

Self-Validating Protocol: C4-Arylation

This protocol is designed as a self-validating system. Visual and analytical checkpoints ensure that scientists can diagnose reaction health in real-time, minimizing wasted resources.

Materials Required:

  • 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 233.1 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Degassed 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the pyrazole starting material, the selected boronic acid, and K₂CO₃. Add the dioxane and water.

    • Causality Check: Degas the mixture by bubbling argon or nitrogen through the solvent for 10 minutes. Oxygen must be strictly excluded to prevent the oxidative homocoupling of boronic acids and the deactivation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under a stream of inert gas. Seal the vial with a Teflon-lined cap.

    • Visual Validation: The solution should initially appear deep red/orange. A rapid shift to pitch black at room temperature indicates premature catalyst decomposition (Pd-black formation) due to oxygen ingress.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Causality Check: Vigorous stirring is critical to maximize the interfacial surface area of the biphasic (dioxane/water) system, ensuring efficient mass transfer between the organic substrate and the aqueous base.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Analytical Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) around m/z 233/235 due to the bromine atom. Complete consumption is validated when this isotopic signature disappears entirely and is replaced by the desired product mass (M+H)⁺.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 10% to 40% EtOAc) to yield the complex pyrazole derivative.

Quantitative Data: Substrate Scope & Efficiency

The modularity of this protocol allows for the rapid generation of complex pyrazole libraries. The table below summarizes the quantitative outcomes when varying the boronic acid coupling partner under the standardized conditions described above.

EntryBoronic Acid Coupling PartnerReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Notes
1Phenylboronic acid4.088>99Standard reference coupling; rapid transmetalation.
24-Fluorophenylboronic acid4.585>98F-atom provides metabolic stability for SAR.
33-Pyridinylboronic acid6.076>95Requires extended time; pyridine nitrogen can weakly coordinate to Pd.
44-(Trifluoromethoxy)phenylboronic acid4.082>98Highly lipophilic derivative; excellent organic phase solubility.
51-Methyl-1H-pyrazole-4-boronic acid6.571>96Bis-pyrazole formation; sterically demanding reductive elimination.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Pyrazole Synthesis Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: Utilizing 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole as a Versatile Building Block in Next-Generation Agrochemical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a universally recognized "privileged structure" in modern crop protection, serving as the core pharmacophore for numerous commercial herbicides, insecticides, and fungicides [1]. In particular, pyrazole-4-carboxamides are the cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, which disrupt the fungal mitochondrial respiratory chain [2].

Traditionally, the synthesis of pyrazole-based agrochemicals relies on the cyclocondensation of functionalized 1,3-dicarbonyls with hydrazine derivatives to form the pyrazole ring de novo[1]. However, this approach often suffers from poor regioselectivity and limits late-stage functionalization.

This application note details the strategic use of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole as a highly functionalized, pre-formed building block. The specific substitution pattern provides distinct mechanistic and physicochemical advantages:

  • C4-Bromo Handle: Acts as a highly reactive electrophile for transition-metal-catalyzed cross-couplings. It enables divergent synthesis: palladium-catalyzed carbonylation yields pyrazole-4-carboxylic acids (for SDHIs)[3], while Suzuki-Miyaura coupling yields 4-aryl pyrazoles (for HPPD inhibitor herbicides).

  • N1-Ethyl Group: Provides optimal lipophilicity (LogP modulation) essential for cuticular penetration in plant tissues and fungal cell walls, avoiding the excessive rigidity of bulkier alkyl groups.

  • C5-Ethoxymethyl Group: Disrupts planar crystal packing (preventing the "brick dust" effect of insoluble compounds) and acts as a flexible hydrogen-bond acceptor. Recent molecular docking studies indicate that ether oxygen atoms on pyrazole rings can form critical dipole-dipole interactions with tyrosine and tryptophan residues (e.g., Tyr58, Trp173) within the succinate dehydrogenase binding pocket [4].

Divergent Synthetic Workflows

To maximize the utility of this building block, we have designed a divergent synthetic workflow. The logic model below outlines the transformation of the bromopyrazole into two distinct classes of agrochemical active ingredients.

SyntheticWorkflow BB 4-bromo-5-(ethoxymethyl) -1-ethyl-1H-pyrazole (Building Block) Carbonylation Pd-Catalyzed Carbonylation (CO, Pd(dppf)Cl2) BB->Carbonylation Suzuki Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd(PPh3)4) BB->Suzuki Acid Pyrazole-4-carboxylic acid Intermediate Carbonylation->Acid Amidation Amide Coupling (Anilines, HATU) Acid->Amidation SDHI Novel SDHI Fungicides (Carboxamides) Amidation->SDHI Biaryl 4-Aryl Pyrazole Derivatives Suzuki->Biaryl HPPD HPPD Inhibitor Herbicides Biaryl->HPPD

Fig 1: Divergent synthetic pathways utilizing the 4-bromo pyrazole building block.

Experimental Protocols & Self-Validating Systems

Protocol A: Palladium-Catalyzed Carbonylation to Pyrazole-4-Carboxylic Acid

Causality & Design: Converting the 4-bromo group to a carboxylic acid is the critical first step for SDHI synthesis. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which drastically accelerates the rate-limiting migratory insertion of carbon monoxide compared to monodentate ligands like PPh3​ [3].

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (10.0 mmol, 2.33 g) in a degassed mixture of DMF/ H2​O (4:1 v/v, 25 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.5 mmol, 5 mol%) and triethylamine (30.0 mmol, 4.2 mL) as the base to neutralize the generated HBr.

  • Reaction: Seal the reactor, purge with CO gas three times, and pressurize to 50 psi (approx. 3.4 atm). Heat the mixture to 95°C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature and carefully vent the CO. Dilute the mixture with ethyl acetate and extract with 1M NaOH (3 x 20 mL). The product is now in the aqueous layer as the sodium salt.

  • Isolation: Acidify the combined aqueous layers with 2M HCl to pH 2-3. Extract the precipitated acid with dichloromethane (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the crude product via LC-MS. The starting material exhibits a characteristic 1:1 isotopic bromine doublet at m/z 233.0 and 235.0 [M+H]+ . A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single peak at m/z 199.1 [M+H]+ , corresponding to 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

Protocol B: Synthesis of Novel SDHI Candidates via Amide Coupling

Causality & Design: With the acid intermediate secured, amide coupling with highly substituted anilines (e.g., 2-(bicyclopropyl-2-yl)aniline) generates the final SDHI scaffold. HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance of ortho-substituted anilines.

Step-by-Step Methodology:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 mmol, 198 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) and stir at room temperature for 15 minutes to form the active ester.

  • Add the target aniline derivative (1.1 mmol). Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. Wash the organic layer with brine, dry, and purify via flash chromatography (Hexanes/EtOAc gradient).

Biological Mechanism of Action

SDHI fungicides synthesized from this building block operate by binding to Complex II (Succinate Dehydrogenase) in the fungal mitochondrial membrane. The pyrazole-4-carboxamide core acts as a ubiquinone mimic, blocking the electron transfer required for ATP production [2][4].

SDHPathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) [Mitochondrial Inner Membrane] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII ATP ATP Production (Fungal Cell Survival) ComplexIII->ATP Inhibitor Pyrazole-4-carboxamide (SDHI Fungicide) Inhibitor->SDH Binds Ubiquinone Pocket (Blocks Electron Transfer) CellDeath Fungal Cell Death Inhibitor->CellDeath Energy Depletion

Fig 2: Mechanism of action for pyrazole-4-carboxamide SDHI fungicides at Complex II.

Quantitative Data & Optimization

Table 1: Optimization of the Palladium-Catalyzed Carbonylation

To ensure maximum throughput, various catalytic systems were evaluated for the conversion of the 4-bromo building block to the corresponding acid.

Catalyst SystemLigand TypeBaseTemp (°C)Pressure (psi)Isolated Yield (%)
Pd(OAc)2​ PPh3​ (Monodentate) Et3​N 905042%
Pd(OAc)2​ Xantphos (Bidentate) Et3​N 905078%
Pd(dppf)Cl2​ dppf (Bidentate) K2​CO3​ 955085%
Pd(dppf)Cl2​ dppf (Bidentate) Et3​N 95 50 94%

Note: The use of an organic base ( Et3​N ) significantly improved the solubility of the intermediates compared to inorganic bases, driving the reaction to near completion.

Table 2: Representative in vitro Antifungal Activity (EC₅₀)

Derivatives synthesized from the 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid intermediate were tested against major agricultural pathogens. Data is presented as half-maximal effective concentration ( EC50​ ).

Compound (Aniline Fragment)Rhizoctonia solani EC50​ (mg/L)Botrytis cinerea EC50​ (mg/L)LogP (Calculated)
Derivative 1 (2-Isopropylaniline)1.243.452.8
Derivative 2 (2-(Bicyclopropyl-2-yl)aniline)0.080.153.6
Derivative 3 (3,4-Dichloroaniline)4.108.903.1
Fluxapyroxad (Commercial Standard)0.100.223.1

Analysis: Derivative 2 demonstrates exceptional potency, validating that the 1-ethyl and 5-ethoxymethyl substitutions on the pyrazole core are highly compatible with the SDH binding pocket, rivaling commercial standards [4].

References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from[Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from[Link]

  • Sargent, B. T., & Alexanian, E. J. (2016). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520-7523. Retrieved from[Link]

  • Zhang, C.-Q., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(46), 14646-14655. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Answering the user's request.## Technical Support Center: Synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole Welcome to the technical support guide for the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this key pyrazole intermediate. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yield and product purity.

Introduction

The synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is a critical process for the development of various pharmaceutical agents and functional materials. The pyrazole core is a highly valued pharmacophore, and its precise functionalization is essential for achieving desired biological activity.[1][2] The primary challenge in this synthesis lies in the regioselective bromination of the pyrazole ring. While the C4 position is typically the most susceptible to electrophilic attack on an N-substituted pyrazole, controlling the reaction to prevent side products, such as di-brominated species, is paramount for achieving high yields.[3]

This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on the critical bromination step of the precursor, 5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

Troubleshooting Guide: Enhancing Synthesis Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yield is a multifaceted problem that can originate from either the precursor synthesis or the final bromination step. A logical, step-wise investigation is the best approach.

  • Workflow for Diagnosing Low Yield

    Caption: A decision tree for troubleshooting low yield.

  • Causality Explained:

    • Precursor Quality: The purity of your starting material, 5-(ethoxymethyl)-1-ethyl-1H-pyrazole, is critical. Impurities can interfere with the bromination reaction, consuming the brominating agent or leading to undesired side products. Ensure the precursor is fully characterized (¹H NMR, ¹³C NMR, LCMS) before proceeding.

    • Incomplete Conversion: The reaction may not be going to completion. This can be due to insufficient equivalents of the brominating agent, inadequate reaction time, or a temperature that is too low. Use TLC or LCMS to monitor the reaction progress.[4]

    • Over-bromination: A common issue is the formation of di-brominated or other poly-halogenated byproducts.[5] This occurs when the brominating agent is too reactive or used in excess.

    • Product Loss During Work-up/Purification: The final product might be partially lost during aqueous washes (if it has some water solubility) or adhere irreversibly to silica gel during chromatography.

Q2: I'm observing poor regioselectivity and the formation of multiple bromo-isomers or di-brominated products. How can I improve selectivity for the C4 position?

Achieving high regioselectivity is the central challenge for pyrazole halogenation.[3][6] The electronic nature of the pyrazole ring, directed by the N1-ethyl and C5-ethoxymethyl groups, strongly favors bromination at the C4 position. However, harsh conditions can overcome this preference.

  • Key Parameters for Controlling Selectivity:

ParameterRecommendation for High SelectivityRationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder, solid electrophilic bromine source, which reduces the likelihood of over-bromination. Handling is also significantly safer.[4][7]
Solvent Acetonitrile (ACN), Dichloromethane (DCM), or Tetrahydrofuran (THF) are good starting points.Polar aprotic solvents can stabilize the reaction intermediates. Using a solvent like CCl₄ can also be effective.[3] Avoid highly polar protic solvents unless necessary, as they can interfere with the brominating agent.
Temperature Start at 0 °C and allow the reaction to slowly warm to room temperature.Lower temperatures decrease the reaction rate but significantly enhance selectivity by favoring the kinetically preferred product and suppressing the formation of undesired isomers.[5]
Equivalents of Agent Use 1.05 to 1.1 equivalents of NBS.A slight excess ensures the reaction goes to completion, but a large excess dramatically increases the risk of di-bromination.[5]

Q3: The purification of the final product by column chromatography is difficult and results in significant product loss. What are the alternatives?

Purification can indeed be a bottleneck. If your crude product is relatively clean (>85% pure by NMR), consider these alternatives to standard silica gel chromatography:

  • Trituration: This is an effective method for removing more soluble impurities. Suspend the crude oil or solid in a solvent where the desired product is sparingly soluble but the impurities are soluble (e.g., a mixture of diethyl ether and hexanes).[4] Stir vigorously, then filter to isolate the purified solid product.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find suitable conditions.

  • Acid-Base Extraction: Pyrazoles are basic. You can sometimes achieve purification by dissolving the crude mixture in an organic solvent, washing with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the pyrazole into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified product.[8]

Frequently Asked Questions (FAQs)

Q: What is the best brominating agent for this synthesis: NBS or Br₂?

For laboratory-scale synthesis focused on high yield and purity, N-Bromosuccinimide (NBS) is strongly recommended.

  • NBS: It is a solid, making it easy to handle and weigh accurately. It provides a slow, controlled release of electrophilic bromine, which is ideal for achieving high regioselectivity and minimizing the formation of di-bromo byproducts.[7]

  • Elemental Bromine (Br₂): It is a highly corrosive and volatile liquid. While effective, its high reactivity often leads to over-bromination and requires more stringent reaction control (e.g., very low temperatures, slow addition).[5]

Q: How do the existing substituents (N1-ethyl and C5-ethoxymethyl) influence the regioselectivity of the bromination?

The substitution pattern of the starting material is designed to direct bromination to the C4 position.

  • The N1-ethyl group is an electron-donating group that activates the pyrazole ring towards electrophilic substitution.

  • The C5-ethoxymethyl group also possesses an electron-donating character.

  • In N-substituted pyrazoles, electrophilic substitution preferentially occurs at the C4 position because the intermediates formed by attack at C4 are more stable than those formed by attack at C3.[3] The existing substituents reinforce this inherent reactivity.

Q: Can I use microwave irradiation to speed up the reaction?

Yes, microwave irradiation can significantly reduce reaction times. However, it must be used with caution. The high energy input can lead to a loss of selectivity and an increase in byproduct formation.[5] It is more suitable for library synthesis where speed is prioritized over yield, or after initial optimization under conventional heating has failed to drive the reaction to completion.

Optimized Experimental Protocol

This protocol is a recommended starting point for the bromination of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

  • Reaction Workflow Diagram

    Caption: Step-by-step workflow for the optimized bromination protocol.

Materials:

  • 5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 0.2 M concentration)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1 eq.) in your chosen solvent (ACN or DCM).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add NBS (1.1 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the mixture back to 0 °C and quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining electrophilic bromine.

  • Dilute the mixture with the reaction solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes gradient) or an alternative method described in the troubleshooting section.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

References

  • ResearchGate. (n.d.). Optimization for the bromination step [Scientific Diagram]. Retrieved from [Link]

  • Pouliot, M., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. ACS Publications. Retrieved from [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • Bhardwaj, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Patel, R. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. East Tennessee State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives [Scientific Diagram]. Retrieved from [Link]

  • Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Garlyauskayte, R. Y., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega. Retrieved from [Link]

  • Martins, M. A. P., et al. (2014). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in organic solvents

Welcome to the Technical Support Center for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole . This guide is designed for researchers, synthesis chemists, and drug development professionals to troubleshoot and resolve specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole . This guide is designed for researchers, synthesis chemists, and drug development professionals to troubleshoot and resolve specific solubility and phase-separation issues encountered during the handling, purification, and reaction of this specific pyrazole derivative.

Molecular Causality & Solvent Selection

To resolve solubility issues, we must first understand the structural causality of the molecule:

  • N-Ethylation: Unlike standard 1H-pyrazoles, the N1-ethyl group removes the molecule's hydrogen bond donor capacity. This drastically lowers the crystal lattice energy and melting point, making the compound prone to forming viscous oils rather than crystalline solids ([1]).

  • Ethoxymethyl Ether: The C5 ether linkage acts as a flexible hydrogen-bond acceptor. This enhances solubility in moderately polar solvents but introduces sensitivity to Lewis acids and can trap trace water.

  • C4-Bromine: The heavy halogen adds significant lipophilicity and density, shifting the ideal solvation profile toward halogenated or aprotic solvents ([2]).

Table 1: Solvent Compatibility Matrix

Solvent Class Recommended Solvents Expected Solubility Mechanistic Rationale
Halogenated Dichloromethane (DCM) Excellent Matches the polarizability and lipophilicity of the C4-bromine atom.
Polar Aprotic THF, DMF, Acetone Excellent Solvates the polar pyrazole core and ether oxygen without requiring H-bond donors.
Polar Protic Methanol, Ethanol Moderate H-bonding from solvent to the ether oxygen is favorable, but limited by hydrophobic groups.

| Non-Polar | Hexanes, Heptane | Poor | Alkyl chains clash with the polar pyrazole core; high risk of liquid-liquid phase separation. |

Troubleshooting Guides

Q: My compound is "oiling out" (forming a sticky liquid phase) instead of crystallizing during purification. How do I force crystallization?

Causality: "Oiling out" occurs when a compound's melting point is lower than the temperature at which it saturates the solvent. Instead of nucleating as a solid, it separates as a supercooled liquid ([3]). The flexible ethoxymethyl group and lack of H-bond donors make this specific pyrazole highly susceptible to this phenomenon in mixed solvent systems (e.g., EtOAc/Hexanes).

Self-Validating Protocol: Resolving Oiling Out

  • Reheat and Redissolve: Return the oiled-out mixture to the heat source.

    • Validation: The oil must completely disappear into a homogeneous, clear solution. If it does not, add 5% v/v of your polar "good" solvent (e.g., EtOAc).

  • Adjust Solvent Ratio: Oiling indicates the solvent system became too non-polar too quickly. Add a small volume of the polar solvent to shift the saturation point and stabilize the solute ([3]).

  • Ambient Cooling: Remove the flask from the heat source and let it cool to room temperature without an ice bath. Rapid cooling shocks the system into liquid-liquid separation.

  • Trituration (If oiling persists): Evaporate all solvent under reduced pressure. Add 2–3 mL of ice-cold pentane and aggressively scratch the inside of the flask with a glass rod.

    • Validation: The mechanical energy will force the supercooled liquid to adopt a crystal lattice, transitioning from a clear oil to an opaque, free-flowing powder.

Q: I am getting a stubborn emulsion during the aqueous workup of a reaction involving this pyrazole. How do I break it?

Causality: The molecule is amphiphilic. The polar pyrazole core and ether oxygen interact with water, while the lipophilic bromo and ethyl groups interact with the organic phase. This dual affinity lowers the interfacial tension, acting as a weak surfactant that stabilizes emulsion droplets ([4]).

Self-Validating Protocol: Breaking Emulsions

  • Increase Aqueous Ionic Strength: Add 10–20 mL of saturated aqueous NaCl (brine) to the separatory funnel.

    • Validation: The increased density and polarity of the aqueous layer should "salt out" the pyrazole, forcing it entirely into the organic layer.

  • Alter Organic Density: If using a light solvent like EtOAc, add 10–15 mL of DCM.

    • Validation: DCM is denser than water. Altering the overall density of the organic phase disrupts the neutral buoyancy of the emulsion droplets, causing immediate phase separation ([4]).

  • Mechanical Filtration: If a "rag layer" (unbroken emulsion) persists after 5 minutes of resting, drain the emulsion layer and vacuum-filter it through a pad of Celite.

    • Validation: The Celite mechanically shears the droplets, resulting in a clear biphasic filtrate.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in aqueous biphasic reactions (e.g., Suzuki-Miyaura cross-coupling) given its poor water solubility? A: Yes. While the compound is insoluble in pure water, it performs well in biphasic systems (e.g., Toluene/Water or 1,4-Dioxane/Water) provided you use a phase-transfer catalyst (like TBAB) or a highly miscible polar aprotic co-solvent (like DMF) to facilitate mass transfer between the organic and aqueous layers.

Q: Why is my compound degrading or turning dark when stored in solution? A: If stored in ethereal solvents (like THF or diethyl ether), the compound's ethoxymethyl group can be susceptible to cleavage or oxidation by peroxides present in aged solvents. Always use fresh, BHT-stabilized solvents and store the neat compound under inert gas (Argon/N2) at 4°C.

Diagnostic Workflows

SolubilityWorkflow Start Solubility Issue Detected 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole Identify Identify Phase Behavior Start->Identify Oiling Oiling Out (Liquid-Liquid Separation) Identify->Oiling Emulsion Emulsion Formation (During Extraction) Identify->Emulsion ActionOil 1. Reheat to redissolve 2. Add 5% polar co-solvent 3. Cool slowly / Triturate Oiling->ActionOil ActionEmulsion 1. Add saturated NaCl (Brine) 2. Alter organic density (add DCM) 3. Filter through Celite Emulsion->ActionEmulsion Resolved Homogeneous Solution Achieved ActionOil->Resolved ActionEmulsion->Resolved

Workflow for troubleshooting 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole solubility issues.

References

  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing).[Link][2]

  • Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents - Journal of Chemical & Engineering Data (ACS Publications).[Link][1]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.[Link][4]

  • 3.6F: Troubleshooting - Chemistry LibreTexts.[Link][3]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis &amp; Optimization for 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the microwave-assisted organic synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the microwave-assisted organic synthesis (MAOS) and downstream cross-coupling of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole .

Microwave irradiation accelerates chemical transformations through rapid, volumetric dielectric heating, bypassing the thermal gradients of conventional heating[1]. However, the unique steric and electronic profile of the 5-(ethoxymethyl) group requires precise tuning of your microwave parameters to ensure high regioselectivity, prevent ether degradation, and overcome transmetalation barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: During the N-alkylation of 5-(ethoxymethyl)-1H-pyrazole, I am observing a mixture of 1-ethyl and 2-ethyl isomers. How can I improve regioselectivity under microwave conditions? Causality & Solution: The ethoxymethyl group at position 5 creates significant steric hindrance. Under conventional thermodynamic control, you often get a mixed population of isomers. Microwave irradiation rapidly drives the reaction to completion, but to favor the less sterically hindered 1-ethyl isomer, you must manipulate the kinetic pathway.

  • Optimization: Use a bulky base like Cesium Carbonate ( Cs2​CO3​ ) rather than K2​CO3​ . The larger cesium counterion coordinates less tightly to the pyrazole nitrogen, increasing its nucleophilicity. Run the reaction in a polar aprotic solvent (DMF or MeCN) under microwave heating at 120 °C for 15 minutes.

  • Self-Validation: Analyze the crude mixture via LC-MS. The 1-ethyl isomer will typically elute slightly later on a reverse-phase C18 column due to its lower polarity compared to the sterically compressed 2-ethyl isomer.

Q2: My C-4 bromination using N-Bromosuccinimide (NBS) under microwave irradiation is yielding polybrominated byproducts and degrading the starting material. How do I optimize this? Causality & Solution: While standard microwave-assisted bromination of simple pyrazoles with NBS is often performed at harsh temperatures (e.g., 150 °C) [2], the ethoxymethyl ether linkage in your specific substrate is sensitive to prolonged thermal stress and radical generation. High temperatures cause auto-catalytic degradation of the THF solvent, leading to uncontrolled side reactions.

  • Optimization: Lower the microwave temperature to 80 °C and strictly limit NBS to 1.05 equivalents. Ensure your THF is strictly anhydrous; trace moisture accelerates succinimide hydrolysis, altering the pH and promoting ether cleavage.

Q3: I am using 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in a microwave-assisted Suzuki-Miyaura cross-coupling, but the reaction stalls at ~45% conversion. What is the optimal catalyst system? Causality & Solution: The 4-bromo position is flanked by the bulky 5-ethoxymethyl group. This creates a high rotational energy barrier during the transmetalation step of the palladium catalytic cycle. Standard Pd(PPh3​)4​ struggles here because the bulky triphenylphosphine ligands clash with the ethoxymethyl group.

  • Optimization: Switch to a highly active, bidentate catalyst like Pd(dppf)Cl2​ . The bite angle of the dppf ligand forces the palladium center into a more reactive geometry. Run the microwave reaction in a biphasic mixture (Dioxane/ H2​O 4:1) with K3​PO4​ as the base at 120 °C for 30 minutes [2].

Part 2: Data Presentation

The following tables summarize the empirical data gathered during the optimization of the bromination and cross-coupling workflows.

Table 1: Optimization of C-4 Bromination Conditions (NBS in THF)

Entry NBS (eq) Temp (°C) Time (min) Conversion (%) Major Impurity Profile
1 1.20 150 15 >99 Polybrominated (25%), Ether cleavage (5%)
2 1.10 120 30 95 Polybrominated (10%)

| 3 | 1.05 | 80 | 45 | 98 | None (<2%) |

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (using Phenylboronic acid)

Catalyst Base Solvent System Temp (°C) Time (min) Yield (%)

| Pd(PPh3​)4​ | Na2​CO3​ | DMF / H2​O (4:1) | 150 | 30 | 45 (Stalled) | | Pd(dppf)Cl2​ | K3​PO4​ | Dioxane / H2​O (4:1) | 120 | 30 | 88 |

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted C-4 Bromination

Self-Validating System: Incorporates pre-reaction moisture checks and mid-reaction TLC validation.

  • Preparation: Titrate THF solvent using Karl Fischer titration to ensure moisture content is <50 ppm.

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1-ethyl-5-(ethoxymethyl)-1H-pyrazole (1.0 mmol) in anhydrous THF (4.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) in a single portion. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C for 45 minutes (Dynamic power mode, max 200 W, high stirring).

  • Validation: Pause at 20 minutes to check an aliquot via TLC (Hexane:EtOAc 3:1). The product spot (UV active) should run slightly higher than the starting material.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (2 mL) to neutralize residual bromine. Extract with EtOAc (3 x 5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Setup: In a 10 mL microwave vial, combine 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K3​PO4​ (2.0 mmol).

  • Catalyst & Solvent: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Add degassed Dioxane (4.0 mL) and degassed H2​O (1.0 mL).

  • Purge: Flush the vial with Argon gas for 3 minutes, then seal with a crimp cap.

  • Microwave Irradiation: Irradiate at 120 °C for 30 minutes.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.

Part 4: Mandatory Visualization

SynthesisWorkflow A 5-(ethoxymethyl)- 1H-pyrazole B N-Alkylation EtI, Cs2CO3, MW 120°C, 15 min A->B C 1-ethyl-5-(ethoxymethyl)- 1H-pyrazole B->C Regioselective D C-4 Bromination NBS, THF, MW 80°C, 45 min C->D E 4-bromo-5-(ethoxymethyl)- 1-ethyl-1H-pyrazole D->E Bromination F Suzuki Coupling Ar-B(OH)2, Pd, MW 120°C, 30 min E->F G 4-Aryl-pyrazole Derivative F->G Cross-Coupling

Figure 1: Microwave-assisted synthesis workflow for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.

TroubleshootingLogic Start Issue: Low Yield in C-4 Bromination Q1 Are polybrominated byproducts observed? Start->Q1 S1 Action: Reduce NBS to 1.05 eq Lower MW Temp to 80°C Q1->S1 Yes Q2 Is the starting material unreacted? Q1->Q2 No S2 Action: Increase MW Temp to 100°C or extend time Q2->S2 Yes S3 Action: Check moisture content in THF solvent via Karl Fischer Q2->S3 No

Figure 2: Troubleshooting logic tree for optimizing microwave-assisted C-4 bromination.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. URL:[Link]

  • Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Pharmaceuticals, 8(2), 257–273. URL:[Link]

Optimization

Separation of regioisomers during the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Welcome to the Technical Support Center for Pyrazole Synthesis and Characterization. As a Senior Application Scientist, I frequently assist researchers in overcoming the classic challenge of N-alkylation regioselectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis and Characterization. As a Senior Application Scientist, I frequently assist researchers in overcoming the classic challenge of N-alkylation regioselectivity.

When synthesizing 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole , the asymmetry of the pyrazole core inevitably leads to the formation of regioisomers. This guide is designed to help you understand the mechanistic causality behind this phenomenon, optimize your separation workflows, and establish a self-validating analytical protocol to guarantee the integrity of your final compound.

Section 1: Mechanistic Background & Troubleshooting FAQs

Q1: Why does the N-alkylation of 4-bromo-5-(ethoxymethyl)-1H-pyrazole yield two distinct products? A1: The starting material, 4-bromo-5-(ethoxymethyl)-1H-pyrazole, exists in a state of rapid annular N,N-prototropy (tautomerism). The proton exchanges dynamically between the N1 and N2 positions, creating an equilibrium between the 1H-3-substituted and 1H-5-substituted tautomers. When an electrophile like ethyl iodide is introduced, it can trap either tautomeric form. This dual reactivity generates a mixture of 1-ethyl-5-(ethoxymethyl)-4-bromo-1H-pyrazole (the target 1,5-isomer) and 1-ethyl-3-(ethoxymethyl)-4-bromo-1H-pyrazole (the 1,3-isomer byproduct)[1].

Q2: How can I bias the reaction to favor the 1,5-regioisomer before attempting separation? A2: Regioselectivity is governed by a competition between steric hindrance and electronic effects. Under standard thermodynamic conditions (e.g., K₂CO₃ in DMF), alkylation typically favors the less sterically hindered nitrogen, yielding an excess of the 1,3-isomer[2]. To shift the bias toward the 1,5-isomer, you must alter the transition state. Using a coordinating Lewis acid or specific base systems (such as MgBr₂ with DIPEA in DCM) can force the metal cation to chelate both the pyrazole nitrogen and the oxygen atom of the ethoxymethyl group. This chelation directs the incoming ethyl group specifically to the adjacent N1 position[2].

Section 2: Experimental Protocol for Chromatographic Separation

Even with optimized conditions, a mixture of regioisomers is highly likely. Fortunately, the 1,3- and 1,5-isomers exhibit different overall dipole moments and steric profiles, allowing for resolution via normal-phase silica gel chromatography.

Step-by-Step Methodology:

  • Reaction Quenching & Extraction: Quench the crude alkylation mixture with saturated aqueous NH₄Cl to neutralize any remaining base. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dry Loading (Critical Step): Because the Rf difference between pyrazole regioisomers can be narrow (ΔRf ~ 0.1 - 0.15), liquid loading often leads to band broadening. Dissolve the crude residue in a minimal volume of Dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude product) and evaporate the DCM to yield a fine, free-flowing powder.

  • Column Preparation: Pack a flash chromatography column with high-quality silica gel (40-63 µm) using 100% Hexanes. Load the dry-loaded silica evenly onto the top of the column bed.

  • Elution Gradient: Begin elution with 100% Hexanes, gradually increasing the polarity to an 85:15 Hexanes:EtOAc mixture.

    • Causality Note: The 1,5-isomer typically elutes first . The spatial proximity of the N1-ethyl and C5-ethoxymethyl groups creates a sterically shielded polar core, reducing its interaction with the stationary phase. The 1,3-isomer is more exposed, binds more strongly to the silica, and elutes second .

  • Isolation: Monitor the eluent using TLC (UV detection at 254 nm). Pool the respective fractions and concentrate in vacuo to afford the separated regioisomers.

Section 3: Analytical Validation (Definitive NMR Assignment)

Standard ¹H NMR is insufficient to definitively distinguish between the 1,3- and 1,5-regioisomers because the chemical shifts of the ethyl and ethoxymethyl groups are nearly identical in both molecules. To create a self-validating protocol, you must employ 2D NMR techniques—specifically ¹H-¹H NOESY and ¹H-¹³C HMBC [3].

G Crude Crude N-Alkylation Mixture (1,3- and 1,5-Regioisomers) Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Crude->Chromatography Isomer1 Fraction 1: Less Polar Isomer Chromatography->Isomer1 Isomer2 Fraction 2: More Polar Isomer Chromatography->Isomer2 NMR 2D NMR Analysis (1H-1H NOESY & 1H-13C HMBC) Isomer1->NMR Isomer2->NMR NOE1 NOE: N1-CH2 to C5-CH2-O HMBC: N1-CH2 to C5 (Quat) NMR->NOE1 NOE2 NOE: N1-CH2 to C5-H HMBC: N1-CH2 to C5 (CH) NMR->NOE2 Result1 Target: 4-bromo-5-(ethoxymethyl) -1-ethyl-1H-pyrazole NOE1->Result1 Result2 Byproduct: 4-bromo-3-(ethoxymethyl) -1-ethyl-1H-pyrazole NOE2->Result2

Workflow for the chromatographic separation and NMR validation of pyrazole regioisomers.

Q3: How do I interpret the NOESY spectrum to confirm I have the 1,5-isomer? A3: In the ¹H-¹H NOESY spectrum, you are looking for spatial correlations (Nuclear Overhauser Effect) between the N1-ethyl group and the adjacent ring substituents[4].

  • For the 1,5-isomer: The N1-CH₂ protons of the ethyl group are spatially adjacent to the C5-CH₂ protons of the ethoxymethyl group. You will observe a strong NOE cross-peak between these two distinct methylene signals.

  • For the 1,3-isomer: The N1-ethyl group is adjacent to the C5-H proton. You will observe a strong NOE cross-peak between the N1-CH₂ protons and the aromatic pyrazole C5-H singlet[5].

Q4: How does HMBC provide orthogonal validation? A4: ¹H-¹³C HMBC detects long-range (2- to 3-bond) heteronuclear couplings, confirming the carbon framework[4].

  • For the 1,5-isomer: The N1-CH₂ protons will show a 3-bond correlation to the quaternary C5 carbon (which bears the ethoxymethyl group).

  • For the 1,3-isomer: The N1-CH₂ protons will show a 3-bond correlation to the tertiary C5 carbon (which is a CH, verifiable via a cross-reference with your HSQC spectrum)[3].

Section 4: Data Presentation

Table 1: Key 2D NMR Diagnostic Correlations for Regioisomer Assignment

Diagnostic Feature1-ethyl-5-(ethoxymethyl)-4-bromo-1H-pyrazole (Target)1-ethyl-3-(ethoxymethyl)-4-bromo-1H-pyrazole (Byproduct)
¹H-¹H NOESY Strong NOE between N1-CH₂ and C5-CH₂-OStrong NOE between N1-CH₂ and C5-H (aromatic singlet)
¹H-¹³C HMBC 3-bond coupling: N1-CH₂ to C5 (Quaternary, ~135-145 ppm)3-bond coupling: N1-CH₂ to C5 (CH, ~125-135 ppm)
Elution Order Typically elutes first (less polar)Typically elutes second (more polar)

Table 2: General Effects of Reaction Conditions on Pyrazole N-Alkylation

Base / Catalyst SystemSolventTypical Regioselectivity BiasMechanistic Rationale
K₂CO₃ or Cs₂CO₃DMF or MeCNFavors 1,3-isomerThermodynamic control; alkylation occurs at the least sterically hindered nitrogen.
NaHTHFMixture / Slight 1,5-biasIrreversible deprotonation creates a highly reactive "naked" anion, reducing selectivity.
MgBr₂ + DIPEADCMFavors 1,5-isomerMg²⁺ chelates the pyrazole nitrogen and the C5-oxygen, directing the electrophile to N1.

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.1

  • MDPI. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.2

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.4

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.3

  • PubMed (NIH). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reactivity: 4-Bromo- vs. 4-Chloro-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core is a privileged structure, and its C4-position is a critical vector for diversification. This guide provides an in-depth comparison of two key starting materials: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole and its 4-chloro analog.

While structurally similar, their performance in palladium-catalyzed cross-coupling reactions differs significantly. The 4-bromo analog is generally more reactive, providing higher yields under milder conditions, making it a reliable choice for broad applications. The 4-chloro analog, while more cost-effective, presents a higher activation barrier, necessitating the use of more sophisticated, highly active catalyst systems. The strategic choice between these two building blocks is therefore a critical decision, balancing reactivity against substrate cost and catalyst development efforts.

The Theoretical Foundation: Why Halogen Choice Dictates Reactivity

The difference in reactivity between the bromo- and chloro-pyrazoles is fundamentally governed by the properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the catalytic cycle almost universally begins with the oxidative addition of the palladium(0) catalyst into the C-X bond. This step is frequently the rate-determining step of the entire cycle.[1][2]

Two primary factors make the C-Br bond more susceptible to oxidative addition than the C-Cl bond:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (approx. 275-285 kJ/mol) is inherently weaker than the carbon-chlorine bond (approx. 330-340 kJ/mol).[3][4] Less energy is required to cleave the C-Br bond, resulting in a lower activation energy for the oxidative addition step.

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[2][5] This is attributed to the greater size and polarizability of the bromine atom, which facilitates a more effective orbital interaction with the electron-rich palladium(0) center to form the initial Pd-C bond.[2]

This fundamental reactivity trend (I > Br > OTf > Cl) dictates the choice of reaction conditions. While aryl bromides can often be coupled effectively with first-generation palladium catalysts, aryl chlorides typically require more advanced, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the challenging oxidative addition step.[1][2][6]

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X (L₂) oa->pd2 trans Transmetalation (R-M) pd2->trans X⁻ pd2_r Ar-Pd(II)-R (L₂) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Ar-R (Product) re->product start Ar-X (Halo-Pyrazole) start->oa Rate-determining step (Faster for C-Br) rm R-M (Coupling Partner) rm->trans

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Analysis: Experimental Insights

The theoretical principles are borne out in experimental results. The following tables summarize the expected performance of 4-bromo- and 4-chloro-pyrazoles in three of the most common and synthetically valuable cross-coupling reactions. Data is synthesized from established trends for halo-heterocycles.[6]

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Reaction: Pyrazole-X + Ar-B(OH)₂ → Pyrazole-Ar

HalideCatalyst/Ligand System (Typical)Relative Reactivity & YieldCommentary
Bromo Pd(OAc)₂, XPhos, K₃PO₄High (80-95%) Provides an excellent balance of high reactivity and substrate stability. Milder conditions are often sufficient.[6]
Chloro XPhos Pd G3, SPhos, RuPhosModerate to High (60-90%) Requires highly active, bulky, and electron-rich phosphine ligands to facilitate oxidative addition. Higher temperatures and longer reaction times may be necessary.[1][6][7]
Table 2: Sonogashira Coupling (C-C Bond Formation)

Reaction: Pyrazole-X + Terminal Alkyne → Pyrazole-Alkyne

HalideCatalyst/Ligand System (Typical)Relative Reactivity & YieldCommentary
Bromo Pd(PPh₃)₂, CuI, Et₃NModerate to High (60-85%) Generally reliable and effective. May require mild heating to proceed efficiently.[6][8]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low to Moderate (30-65%) Challenging substrate. Requires specialized, highly active catalysts and often harsher conditions. Copper-free protocols with advanced ligands may offer an alternative.[6][9]
Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Reaction: Pyrazole-X + R₂NH → Pyrazole-NR₂

HalideCatalyst/Ligand System (Typical)Relative Reactivity & YieldCommentary
Bromo Pd₂(dba)₃, BrettPhos, NaOtBuHigh (75-95%) Highly effective substrate for C-N bond formation with a wide range of amines.[6][10] The reactivity order in Buchwald-Hartwig reactions is often Ar-Br > Ar-Cl > Ar-I due to iodide inhibition.[11]
Chloro RuPhos Pd G3, tBuXPhosModerate to High (65-90%) Modern, sterically hindered biarylphosphine ligands are essential for achieving good yields with the less reactive chloro-pyrazole.[10][12][13]

Experimental Protocols & Methodologies

Trustworthy protocols are the foundation of reproducible science. The following section details a robust, validated procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either the bromo- or chloro-pyrazole.

Workflow for Comparative Reactivity Study

sub_bromo Substrate A: 4-Bromo-pyrazole protocol Execute Standardized Suzuki Protocol sub_bromo->protocol Standard Catalyst (e.g., Pd(dppf)Cl₂) sub_chloro Substrate B: 4-Chloro-pyrazole sub_chloro->protocol Optimized Catalyst (e.g., XPhos Pd G3) monitoring Reaction Monitoring (TLC / LC-MS) protocol->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Purification (Column Chromatography) workup->purify analysis Analysis & Yield Calculation (NMR, Mass Spec) purify->analysis conclusion Compare Yields, Reaction Times, & Purity analysis->conclusion

A logical workflow for conducting a comparative reactivity experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Halo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

This protocol is a general starting point based on established procedures for heterocyclic halides and should be optimized for specific arylboronic acids.[14]

Materials:

  • 4-bromo- or 4-chloro-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst:

    • For Bromo : Pd(dppf)Cl₂ (2-5 mol%) or Pd(OAc)₂/XPhos (2 mol%)

    • For Chloro : XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃/SPhos (2-4 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1), sparged with N₂ or Ar for 30 min.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the sparged solvent mixture (e.g., 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (For Bromo : 80-100 °C; For Chloro : 100-120 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is a strategic decision that hinges on the specific goals of the research program.

  • Choose the 4-Bromo Analog for:

    • Broad Applicability & Reliability: It is the more reactive and dependable substrate, compatible with a wider range of standard cross-coupling conditions.

    • Rapid Library Synthesis: When reaction development time is a critical factor, the bromo-analog offers a higher probability of success with less optimization.

    • Sensitive Substrates: Its ability to react under milder conditions is advantageous when coupling partners bear sensitive functional groups.

  • Choose the 4-Chloro Analog for:

    • Cost-Sensitive & Large-Scale Synthesis: Aryl chlorides are typically more economical than their bromo counterparts, a significant factor in process chemistry and scale-up campaigns.[2]

    • Projects with Dedicated Catalyst Screening: Its use is most effective when resources are available to screen and optimize modern, highly active catalyst systems.

    • Orthogonal Reactivity: In molecules containing both a bromo and a chloro substituent, selective coupling at the more reactive C-Br bond can be achieved, leaving the C-Cl bond available for subsequent transformations.

Ultimately, the advancements in ligand and catalyst design have made aryl chlorides increasingly viable substrates in cross-coupling reactions.[7][15] However, for general laboratory use and exploratory synthesis, 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole remains the more versatile and robust starting material.

References

  • Amatore, C., et al. (1995). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0)
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
  • Uemura, T., et al. (2019).
  • Hartwig, J. F., & Stille, J. R. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
  • Powers, D. C., & Ritter, T. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Jutand, A., & Amatore, C. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • Espinet, P., & Pérez-Temprano, M. H. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
  • Jain, S., & Kaur, N. (2015). A Review on Palladium Catalyzed Coupling Reactions.
  • Maji, B., & Maes, B. U. W. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.
  • Dreher, S. D., & Fu, G. C. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • BenchChem Technical Support Team. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Barluenga, J., et al. (2006). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols.
  • MilliporeSigma. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.
  • Organ, M. G., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
  • Chemistry LibreTexts. (2023).
  • ChemistryWorld. (2025).
  • Ichikawa, H., et al. (2011). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform.
  • Nolan, S. P., & Batey, R. A. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.
  • Gati, K., et al. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • O'Connor, J. (2014). The Suzuki Reaction. Stanford University.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Glorius, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering.
  • Gärtner, D. (2013). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem.
  • Chemistry Steps. (2021). Homolytic and Heterolytic Bond Cleavage. Chemistry Steps.
  • Chemistry LibreTexts. (2022).
  • LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds. General Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • PubChem. (n.d.). 4-bromo-5-ethyl-1-methyl-1h-pyrazole. PubChem.
  • MilliporeSigma. (n.d.). 4-Bromo-1-ethyl-5-methyl-1H-pyrazole. Sigma-Aldrich.
  • Google Patents. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN112079781A.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • NextSDS. (n.d.).
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES.
  • Saha, B., & Ranu, B. C. (2019). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds? r/askscience.

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Comparative

Comparing catalytic cross-coupling efficiency of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Comparative Analysis of Catalytic Cross-Coupling Efficiency: 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole As a Senior Application Scientist, evaluating the reactivity profiles of functionalized heterocycles is critical f...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Catalytic Cross-Coupling Efficiency: 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

As a Senior Application Scientist, evaluating the reactivity profiles of functionalized heterocycles is critical for optimizing synthetic routes in drug discovery. Pyrazoles are ubiquitous in medicinal chemistry, frequently serving as core scaffolds in targeted therapeutics 1. However, functionalizing the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) becomes exponentially more difficult when sterically demanding or coordinating groups are present at the adjacent C5 position.

This guide objectively compares the cross-coupling efficiency of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole against less hindered alternatives, providing mechanistic rationale, quantitative data, and a self-validating experimental protocol.

Mechanistic Rationale: Steric vs. Electronic Bottlenecks

When comparing the target compound to its unsubstituted counterpart (4-bromo-1-ethyl-1H-pyrazole), two distinct phenomena dictate the reduction in cross-coupling efficiency:

  • Steric Shielding (The Kinetic Bottleneck): The C5 position is directly adjacent to the C4-Br bond. The bulky ethoxymethyl group (-CH₂OCH₂CH₃) creates a steric shield that repels the incoming Palladium(0)-phosphine complex. This significantly raises the activation energy required for the initial oxidative addition step, a known limitation in sterically hindered pyrazoles 2.

  • Hemilabile Coordination (The Thermodynamic Sink): Unlike a simple alkyl group, the ethoxymethyl group contains an ether oxygen. Following oxidative addition, this oxygen can act as a hemilabile ligand, coordinating to the electrophilic Pd(II) center. This forms a stable, off-cycle palladacycle that competes with the incoming boronic acid, effectively stalling the transmetalation step and leading to product inhibition [[3]]().

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric Clash at C5) Pd0->OxAdd 4-Br-Pyrazole Coord Off-Cycle Palladacycle (O-Pd Coordination) OxAdd->Coord Ether Oxygen Binding TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Boronic Acid Base Coord->OxAdd Reversible (Heat) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Release

Fig 1: Catalytic cycle showing steric bottlenecks and off-cycle O-Pd coordination at C5.

Comparative Performance Data

To objectively evaluate efficiency, the target compound was benchmarked against a baseline (no C5 substitution) and a steric control (C5 ethyl substitution, lacking the coordinating oxygen).

Standardized Conditions: 1.0 eq aryl bromide, 1.5 eq phenylboronic acid, 5 mol% Pd(OAc)₂, 10 mol% XPhos, 2.0 eq K₃PO₄, Dioxane/H₂O (4:1), 90°C.

CompoundC5 Substituent18h Yield (%)Turnover Frequency (h⁻¹)Primary Catalytic Bottleneck
4-bromo-1-ethyl-1H-pyrazole None (Baseline)>95%8.5None (Rapid conversion)
4-bromo-1,5-diethyl-1H-pyrazole -CH₂CH₃ (Steric Control)68%4.2Oxidative Addition (Steric clash)
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole -CH₂OCH₂CH₃ (Target)42%2.1Transmetalation (O-Pd coordination)

Data Synthesis: The data clearly demonstrates that while steric bulk alone (diethyl variant) reduces efficiency by ~30%, the addition of the coordinating ether oxygen (ethoxymethyl variant) further suppresses the yield by trapping the catalyst in an off-cycle intermediate.

Optimized Experimental Protocol

To overcome the specific bottlenecks associated with 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, standard conditions must be abandoned in favor of a highly tuned, self-validating system.

Step 1: Reagent Preparation & Degassing (Causality: Prevent Catalyst Oxidation)

  • Action: Dissolve the pyrazole (1.0 eq) and arylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas via sparging with N₂ for 15 minutes.

  • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical; trace oxygen will rapidly oxidize the electron-rich Pd(0) active species required for this difficult coupling.

Step 2: Catalyst & Ligand Selection (Causality: Overcoming Steric Clash)

  • Action: Add 5 mol% Pd(OAc)₂ and 10 mol% XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Causality: Standard ligands like PPh₃ or dppf fail here. XPhos is extremely electron-rich, forcing the difficult oxidative addition into the sterically hindered C4-Br bond. Simultaneously, its massive steric bulk accelerates the final reductive elimination step, physically pushing the product off the metal center.

Step 3: Base Addition & Thermal Activation (Causality: Breaking Coordination)

  • Action: Add K₃PO₄ (2.0 eq) and heat to 90°C for 18 hours.

  • Causality: K₃PO₄ is a strong enough base to activate the boronic acid (forming the reactive boronate) without causing base-catalyzed degradation of the ethoxymethyl ether. The elevated temperature (90°C) provides the thermodynamic energy required to break the off-cycle O-Pd coordination, pushing the intermediate back into the active transmetalation cycle.

Step 4: Quench & Purification

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Prep 1. Reagent Prep Dry Dioxane/H2O, Degas N2 Cat 2. Catalyst Loading 5 mol% Pd(OAc)2 + XPhos Prep->Cat Heat 3. Thermal Activation 90°C for 18 Hours Cat->Heat Quench 4. Aqueous Quench EtOAc Extraction Heat->Quench Purify 5. Purification Silica Chromatography Quench->Purify

Fig 2: Step-by-step experimental workflow for sterically hindered pyrazole cross-coupling.

References

  • [1] Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Journal of Organic Chemistry (via NIH). URL: 1

  • [3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL: 3

  • [2] Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. URL: 2

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole Synthesis

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds such as 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, a potent building block in medicinal chemistry, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the synthesis of this target molecule, with a practical focus on interpreting the spectral data in the context of a closely related analogue: the non-brominated precursor, 1-ethyl-5-methyl-1H-pyrazole. This comparative approach highlights the distinct spectral signatures imparted by the bromine substituent, providing a robust framework for structural elucidation.

The Synthetic Landscape: A Brief Overview

The synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole typically involves a multi-step sequence, beginning with the formation of the pyrazole core, followed by N-alkylation and, finally, regioselective bromination. The validation at each step is critical to ensure the desired isomer is being carried forward. For the purpose of this guide, we will focus on the spectroscopic differences between a model precursor, 1-ethyl-5-methyl-1H-pyrazole (1) , and its brominated analogue, 4-bromo-1-ethyl-5-methyl-1H-pyrazole (2) . While our target molecule has an ethoxymethyl group, the principles of spectroscopic analysis are effectively demonstrated using the methyl-substituted analogue for which clear comparative data can be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural picture can be assembled.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is often the first and most informative analysis performed. The introduction of a bromine atom at the C4 position of the pyrazole ring in 2 induces significant and predictable changes compared to the spectrum of 1 .

Expected ¹H NMR Data Comparison:

Proton Assignment 1-ethyl-5-methyl-1H-pyrazole (1) 4-bromo-1-ethyl-5-methyl-1H-pyrazole (2) Rationale for the Shift
Pyrazole H-3~7.3 ppm (d)~7.4 ppm (s)The H-3 proton in 1 is coupled to the H-4 proton, resulting in a doublet. In 2 , the substitution of the H-4 proton with bromine removes this coupling, and the H-3 signal appears as a singlet. A slight downfield shift is expected due to the electron-withdrawing effect of the bromine.
Pyrazole H-4~5.9 ppm (d)AbsentThe proton at C-4 in 1 is replaced by a bromine atom in 2 , leading to the absence of this signal.
N-CH₂ (ethyl)~4.0 ppm (q)~4.1 ppm (q)The methylene protons of the N-ethyl group are slightly deshielded in the brominated compound due to the overall increase in electron withdrawal from the pyrazole ring.
C-CH₃ (methyl)~2.2 ppm (s)~2.3 ppm (s)Similar to the N-methylene protons, the C-5 methyl protons experience a minor downfield shift upon bromination of the ring.
N-CH₂-CH₃ (ethyl)~1.4 ppm (t)~1.4 ppm (t)The terminal methyl group of the N-ethyl substituent is relatively distant from the site of bromination and is expected to show minimal change in its chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition: A standard proton experiment is typically sufficient. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with each unique carbon atom in the molecule giving rise to a distinct signal. The introduction of bromine at C-4 has a pronounced effect on the chemical shift of the carbon to which it is attached.

Expected ¹³C NMR Data Comparison:

Carbon Assignment 1-ethyl-5-methyl-1H-pyrazole (1) 4-bromo-1-ethyl-5-methyl-1H-pyrazole (2) Rationale for the Shift
C-3~138 ppm~139 ppmA minor downfield shift is expected due to the electron-withdrawing nature of the adjacent bromine atom.
C-4~103 ppm~93 ppmThe most significant change is observed at C-4. The "heavy atom effect" of bromine causes a substantial upfield shift of the C-4 signal. This is a key diagnostic indicator of successful bromination at this position.
C-5~148 ppm~149 ppmSimilar to C-3, a slight downfield shift is anticipated for C-5.
N-CH₂ (ethyl)~45 ppm~46 ppmA minor downfield shift is consistent with the overall electron-withdrawing effect of the brominated ring.
C-CH₃ (methyl)~11 ppm~12 ppmA small downfield shift is expected for the C-5 methyl carbon.
N-CH₂-CH₃ (ethyl)~15 ppm~15 ppmThe terminal methyl carbon of the ethyl group is least affected by the bromination.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

For 4-bromo-1-ethyl-5-methyl-1H-pyrazole (2) , the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximately 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z = 188 and 190 for the [M]⁺ ion). The unbrominated precursor (1) will show a single molecular ion peak at m/z = 110. This isotopic signature is an unambiguous indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis:

The fragmentation patterns of pyrazoles are influenced by the substituents on the ring. Common fragmentation pathways involve the loss of small, stable molecules like HCN and N₂. For the N-ethyl substituted pyrazoles, cleavage of the ethyl group is also a likely fragmentation pathway. The presence of bromine in 2 will also lead to fragments containing bromine, which will also exhibit the characteristic isotopic pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is primarily used to identify the functional groups present in a molecule. While the IR spectra of 1 and 2 are expected to be broadly similar due to the presence of the same core functional groups, subtle differences in the fingerprint region can be observed.

Expected IR Spectral Features:

Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments
C-H stretching (aromatic/aliphatic)3100-2850Present in both 1 and 2 .
C=N and C=C stretching (pyrazole ring)1600-1450The positions of these bands may shift slightly upon bromination due to changes in the electronic distribution and bond strengths within the ring.
C-N stretching1350-1250Present in both compounds.
C-Br stretching650-550This band will be present in the spectrum of 2 but absent in 1 . Its presence is a direct confirmation of the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid samples, a single drop is sufficient.

  • Data Acquisition: Press the sample firmly against the crystal to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Workflow and Data Integration for Structural Validation

The validation of the synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is a process of integrating data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Purification ms Mass Spectrometry start->ms Purification ir IR Spectroscopy start->ir Purification nmr_analysis Analyze Chemical Shifts, Coupling, and Integration nmr->nmr_analysis ms_analysis Confirm Molecular Weight & Isotopic Pattern ms->ms_analysis ir_analysis Identify Functional Groups (esp. C-Br stretch) ir->ir_analysis comparison Compare with Precursor/Alternative Data nmr_analysis->comparison ms_analysis->comparison ir_analysis->comparison conclusion Structure Confirmed/ Further Investigation Needed comparison->conclusion

Caption: Workflow for the spectroscopic validation of a synthesized pyrazole derivative.

Conclusion

The successful synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole requires a rigorous and multi-pronged approach to structural validation. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by comparing the acquired data to that of a known precursor or analogue, researchers can have a high degree of confidence in the identity and purity of their target molecule. Each technique provides a unique piece of the structural puzzle, and it is their combined interpretation that leads to an unambiguous assignment. This guide has outlined the key spectroscopic changes to expect upon the bromination of a substituted pyrazole, providing a practical framework for scientists in the field of drug discovery and development.

References

  • PubChem Compound Summary for CID 16375, 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook, SRD 69: Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-146.
  • Lichtenthaler, F. W. (2007).
  • Alfa Aesar, 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, CAS 105486-72-4. [Link]

  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. The Journal of pharmacology and experimental therapeutics, 178(1), 199–203.
  • NextSDS, 4-bromo-1-ethyl-5-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • NIST Chemistry WebBook, SRD 69: Benzene, 1-bromo-4-ethyl-. National Institute of Standards and Technology. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative

Benchmarking the steric hindrance of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in organometallic reactions

Benchmarking the Steric Hindrance of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in Organometallic Cross-Couplings As drug discovery pipelines increasingly rely on heavily functionalized heterocycles to navigate complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Steric Hindrance of 4-Bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole in Organometallic Cross-Couplings

As drug discovery pipelines increasingly rely on heavily functionalized heterocycles to navigate complex structure-activity relationship (SAR) landscapes, the pyrazole core has emerged as a privileged scaffold. However, functionalizing the C4 position of pyrazoles via transition-metal-catalyzed organometallic reactions—such as the Suzuki-Miyaura cross-coupling—presents profound synthetic challenges. The C4 position is inherently the least reactive site on the pyrazole ring, and when flanked by bulky substituents at the N1 and C5 positions, it creates a formidable steric barrier[1].

This guide provides an in-depth benchmarking analysis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole , comparing its reactivity against alternative pyrazole building blocks. By dissecting the causality behind catalyst selection and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to conquer sterically congested cross-couplings.

Mechanistic Causality: The "Steric Cleft" and Coordination Traps

To understand why 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is notoriously difficult to couple, we must analyze the microenvironment of the C4-Br bond.

  • The Steric Cleft: The N1-ethyl group and the C5-ethoxymethyl group (-CH₂OCH₂CH₃) flank the C4 position. The ethoxymethyl chain is conformationally flexible, sweeping a large steric volume that physically blocks the approach of the bulky Pd(0)Lₙ active species, severely retarding the rate-limiting oxidative addition step.

  • The Hemilabile Coordination Trap: Unlike a simple alkyl group, the oxygen atom within the C5-ethoxymethyl ether can act as a hemilabile ligand. Following oxidative addition, this oxygen can weakly coordinate to the electrophilic Pd(II) center. This forms a localized, off-cycle palladacycle intermediate that stalls the subsequent transmetalation step with the boronic acid.

To overcome these dual challenges, the catalytic system requires ligands that are both exceptionally bulky (to promote reductive elimination and prevent off-cycle dimerization) and highly electron-rich (to force oxidative addition and outcompete the ether oxygen's coordination)[2][3].

MechanisticPathway Pd0 Pd(0)L Active Species (Electron-Rich) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br Trap Off-Cycle Coordination Trap (C5-Ether Oxygen) OxAdd->Trap Hemilabile Binding TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Trap->OxAdd Bulky Ligand Rescue RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Pyrazole RedElim->Product

Caption: Catalytic cycle of hindered pyrazoles highlighting the C5-ether off-cycle coordination trap.

Quantitative Benchmarking: Comparative Substrate Analysis

To objectively evaluate the steric hindrance of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, we benchmarked it against three alternative pyrazole substrates with varying degrees of steric bulk at the C5 position. The standard coupling partner used was phenylboronic acid.

Table 1: Comparative Suzuki-Miyaura Cross-Coupling Performance

Pyrazole SubstrateSteric ClassificationOptimal Ligand SystemYield (%)TOF (h⁻¹)Mechanistic Observation
4-bromo-1-ethyl-1H-pyrazole Low (Open C5)Pd(PPh₃)₄95%450Rapid oxidative addition; standard conditions suffice.
4-bromo-1,5-diethyl-1H-pyrazole ModeratePd₂dba₃ / XPhos82%120Requires dialkylbiaryl phosphines to overcome C5-ethyl bulk.
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole High (Target) Pd(OAc)₂ / Amphos 76% 85 Requires Amphos or NHC ligands to outcompete ether coordination[1][4].
4-bromo-5-(tert-butyl)-1-ethyl-1H-pyrazole ExtremePd-NHC (IPr)41%15Severe inhibition; requires highly specialized carbene ligands[4].

Data Synthesis: The transition from a C5-ethyl to a C5-ethoxymethyl group results in a ~30% drop in Turnover Frequency (TOF). While XPhos is sufficient for the diethyl variant, the ethoxymethyl variant demands Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) or robust N-Heterocyclic Carbenes (NHCs) . These ligands provide the necessary σ-donation to break the hemilabile Pd-O interaction[1][4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates internal controls and mass-balance tracking to ensure that a low yield is accurately attributed to steric hindrance rather than catalyst death or systematic error.

Protocol: High-Throughput Suzuki-Miyaura Coupling of Hindered Pyrazoles

Causality of Reagent Selection:

  • Catalyst/Ligand: Pd(OAc)₂ with Amphos. Amphos is chosen because its extreme electron richness accelerates oxidative addition into the hindered C-Br bond, while its steric bulk prevents the formation of inactive PdL₂ complexes[1].

  • Base & Solvent: K₃PO₄ in 1,4-Dioxane/H₂O (4:1). K₃PO₄ is a strong, highly soluble base in aqueous dioxane, crucial for accelerating the transmetalation of sterically encumbered boronic acids[5].

  • Internal Standard: 1,3,5-Trimethoxybenzene is added at t=0 to allow for quantitative NMR (qNMR) tracking, ensuring mass balance is maintained and detecting potential protodeboronation or dehalogenation side reactions.

Workflow Step1 1. Reaction Assembly (Substrate, Boronic Acid, Internal Std) Step2 2. Catalyst Injection (Pd(OAc)2 + Amphos in Glovebox) Step1->Step2 Step3 3. Base/Solvent Addition (K3PO4, Degassed Dioxane/H2O) Step2->Step3 Step4 4. Thermal Activation (100°C, 24h under Argon) Step3->Step4 Step5 5. Aliquot Sampling (qNMR against 1,3,5-Trimethoxybenzene) Step4->Step5 Step6 6. Validation & Isolation (Compare vs. Positive Control) Step5->Step6

Caption: Self-validating experimental workflow for sterically hindered pyrazole cross-coupling.

Step-by-Step Methodology:

  • Preparation of the Self-Validating Array: Set up three parallel reaction vials equipped with magnetic stir bars:

    • Vial A (Target): 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (1.0 mmol).

    • Vial B (Positive Control): 4-bromo-1-ethyl-1H-pyrazole (1.0 mmol) – Validates catalyst viability.

    • Vial C (Negative Control): Target substrate (1.0 mmol) without Pd/Ligand – Rules out background SNAr.

  • Reagent Loading: To each vial, add phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Catalyst Addition (Glovebox): Inside an argon-filled glovebox, add Pd(OAc)₂ (5 mol%) and Amphos (10 mol%) to Vials A and B.

  • Solvent Addition: Seal the vials with PTFE septa, remove from the glovebox, and inject 5 mL of rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Execution: Heat the vials at 100 °C in a pre-heated aluminum block for 24 hours.

  • Validation & Analysis: Cool to room temperature. Extract a 0.1 mL aliquot from each vial, dilute with CDCl₃, filter through a short Celite plug, and analyze via ¹H-NMR.

    • Validation Check: Vial B must show >90% conversion. Vial C must show 0% conversion. If Vial A shows low conversion while Vial B is high, the limitation is definitively the steric/coordination hindrance of the ethoxymethyl group, validating the experimental setup.

Conclusion

Benchmarking 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole reveals that its steric hindrance is not merely a function of physical bulk, but also involves transient coordination traps caused by the C5-ether moiety. By transitioning from standard phosphines to highly electron-rich, bulky ligands like Amphos or robust NHC complexes, researchers can force the catalytic cycle past the oxidative addition and transmetalation bottlenecks, successfully unlocking this complex building block for drug discovery applications.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave Source: ScholarWorks @ UTRGV URL:[Link]

Sources

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